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4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine Documentation Hub

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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine: A Framework for Synthesis and Physicochemical Characterization

Abstract This technical guide provides a comprehensive framework for the synthesis and physicochemical characterization of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine, a novel heterocyclic compound. Due to the limite...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis and physicochemical characterization of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine, a novel heterocyclic compound. Due to the limited availability of public data on this specific molecule, this document serves as a predictive and methodological guide for researchers, scientists, and drug development professionals. By leveraging data from structurally related furo[2,3-b]pyridine derivatives, we outline the predicted core properties of the target compound. Furthermore, we present a logical, step-by-step workflow for its synthesis and detailed experimental protocols for the determination of its key physical and chemical properties. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction and Rationale

The furo[2,3-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, appearing in compounds with a wide range of biological activities, including potential applications as anticancer agents and IRAK4 inhibitors.[1][2][3] The fusion of a furan ring with a pyridine ring creates a rigid, planar structure that can interact efficiently with biological targets.[2] The introduction of a nitro group and a methyl group to the 2,3-dihydrofuro[2,3-b]pyridine core, as in the case of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine, is anticipated to modulate its electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Given the novelty of this specific compound, this guide establishes a foundational plan for its investigation. The protocols and predictions herein are based on established methodologies for similar heterocyclic systems and are intended to guide the initial synthesis and characterization efforts.[4]

Predicted Molecular and Physicochemical Properties

While experimental data for the target compound is not yet available, we can predict its fundamental properties based on its chemical structure.

Molecular Structure and Core Data

The proposed structure of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine consists of a dihydrogenated furan ring fused to a pyridine ring, with a methyl group at position 4 and a nitro group at position 5.

PropertyPredicted ValueSource
Molecular Formula C₈H₈N₂O₃Calculated
Molecular Weight 180.16 g/mol Calculated
Monoisotopic Mass 180.0535 DaCalculated
CAS Number Not AssignedN/A
Predicted Physicochemical Characteristics

The physicochemical properties of a compound are critical as they influence its absorption, distribution, metabolism, and excretion (ADME) profile.[4] The predictions below are based on the analysis of its functional groups.

  • Appearance: Expected to be a crystalline solid or powder, typical for similar heterocyclic compounds.[5]

  • Solubility: The presence of the polar nitro group and the pyridine nitrogen may confer some aqueous solubility, but the overall heterocyclic structure suggests higher solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[5]

  • Acidity/Basicity (pKa): The pyridine nitrogen atom provides a basic center. The pKa will be influenced by the electron-withdrawing effect of the fused furan ring and the nitro group.

  • Lipophilicity (LogP): The LogP (partition coefficient) is a measure of a compound's lipophilicity. The combination of the heterocyclic core and the nitro group suggests a moderate LogP value.

  • Thermal Stability: The compound is expected to be stable under standard conditions, but the nitro group may impart sensitivity to high temperatures.[5]

Proposed Synthetic and Characterization Workflow

A logical and structured workflow is essential for the efficient investigation of a novel compound. The proposed pathway ensures that each step builds upon validated information from the previous one.

G Syn Synthetic Route Design React Chemical Synthesis Syn->React Purify Purification (e.g., Chromatography, Recrystallization) React->Purify Spec Spectroscopic Analysis (NMR, MS, IR) Purify->Spec Purity_Analysis Purity Assessment (HPLC, Elemental Analysis) Spec->Purity_Analysis MP Melting Point Determination Purity_Analysis->MP Sol Solubility Assessment MP->Sol pKa pKa Measurement Sol->pKa LogP LogP Determination pKa->LogP

Caption: Proposed workflow for synthesis and characterization.

Experimental Methodologies

The following protocols are detailed to guide the experimental determination of the key physicochemical properties of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine.

Synthesis Strategy

The synthesis of furo[2,3-b]pyridines can be approached by constructing the furan ring onto a pre-existing pyridine structure or vice versa.[2] A plausible approach for the target molecule could involve:

  • Starting Material: A suitably substituted 2-hydroxypyridine.

  • Nitration: Introduction of the nitro group at the 5-position of the pyridine ring.

  • Furan Ring Annulation: Reaction with a suitable three-carbon synthon to form the dihydrofuran ring.

Causality: This staged approach allows for controlled functionalization and purification at each step, which is critical for achieving the desired final product with high purity.

Structural Elucidation

Once synthesized and purified, the identity and structure of the compound must be unequivocally confirmed.

G Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Proton/Carbon Skeleton MS Mass Spectrometry (HRMS) Compound->MS Molecular Weight IR FTIR Spectroscopy Compound->IR Functional Groups Structure Confirmed Structure NMR->Structure MS->Structure IR->Structure

Caption: Workflow for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be used to determine the carbon-hydrogen framework. The chemical shifts and coupling constants will confirm the positions of the methyl group and the protons on the dihydrofuran and pyridine rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be employed to confirm the elemental composition and molecular weight, validating the predicted molecular formula.

  • Infrared (IR) Spectroscopy: IR analysis will identify characteristic functional groups, such as the C-N stretching of the pyridine, C-O-C stretching of the furan, and the characteristic symmetric and asymmetric stretches of the N-O bonds in the nitro group.[6]

Melting Point Determination
  • Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid.

  • Methodology:

    • A small, dry sample of the crystalline compound is packed into a capillary tube.

    • The tube is placed in a calibrated melting point apparatus.

    • The temperature is increased slowly (1-2 °C per minute) near the expected melting point.

    • The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

  • Trustworthiness: A sharp melting range (typically < 2 °C) is indicative of high purity. The experiment should be performed in triplicate.

Solubility Assessment
  • Principle: Determining the solubility in various solvents is crucial for downstream applications, including biological assays and formulation.

  • Methodology (Kinetic Solubility):

    • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

    • Add a small volume of the stock solution to a series of aqueous buffers (e.g., pH 5.0, 7.4, 9.0) and a common organic solvent (e.g., ethanol).

    • Incubate the samples for a set period (e.g., 2 hours) at room temperature.

    • Measure the amount of precipitate visually or by nephelometry.

  • Causality: Assessing solubility at different pH values is important because the basic pyridine nitrogen will be protonated at acidic pH, which typically increases aqueous solubility.

pKa Determination by Potentiometric Titration
  • Principle: This method measures the pH of a solution as a titrant of known concentration is added, allowing for the determination of the acid dissociation constant (pKa).[4]

  • Methodology:

    • Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water/methanol).

    • Place the solution in a thermostatted vessel with a calibrated pH electrode.

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while recording the pH after each addition.

    • Plot the pH versus the volume of titrant added.

    • The pKa corresponds to the pH at the half-equivalence point on the titration curve.

  • Trustworthiness: The experiment should be performed in triplicate, and the pH meter must be calibrated with standard buffers before use.

LogP Determination by Shake-Flask Method
  • Principle: The shake-flask method is the gold standard for determining the octan-1-ol/water partition coefficient (LogP), a key measure of lipophilicity.[4]

  • Methodology:

    • Prepare a solution of the compound in the phase in which it is more soluble (either octan-1-ol or water), pre-saturated with the other phase.

    • Add an equal volume of the second phase (pre-saturated).

    • Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

    • Centrifuge the mixture to ensure complete phase separation.

    • Carefully sample each phase and determine the concentration of the compound (e.g., by UV-Vis spectroscopy or HPLC).

    • Calculate LogP as the base-10 logarithm of the ratio of the concentration in octan-1-ol to the concentration in water.

  • Causality: Lipophilicity is a critical parameter in drug design, affecting membrane permeability and binding to biological targets. This direct measurement provides an accurate value for computational modeling and SAR studies.

Conclusion

While 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine remains a novel compound with no currently published data, this technical guide provides a robust and scientifically grounded framework for its synthesis, purification, and comprehensive physicochemical characterization. By following the proposed workflows and detailed protocols, researchers can systematically investigate this promising heterocyclic scaffold. The insights gained from these studies will be invaluable for assessing its potential in drug discovery and materials science, contributing to the broader understanding of the structure-activity relationships within the furo[2,3-b]pyridine class of compounds.

References

  • PubChem. Furo[2,3-b]pyridine, 2-nitro-. National Center for Biotechnology Information. [Link]

  • PubChem. 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Methyl-2,3-dihydrofuro[2,3-c]pyridine. National Center for Biotechnology Information. [Link]

  • Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. [Link]

  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry. [Link]

  • Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. Molecules. [Link]

  • NextSDS. Furo[2,3-b]pyridine, 2,3-dihydro-4-methyl- (9CI). [Link]

  • Cenmed. 4-methyl-1H-pyrrolo[2,3-b]pyridine. [Link]

  • Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5' :4,5]thieno[2,3-b]pyridines and Pyridines Incorporating a 5-Bromobenzofuran-2-yl Moiety with Potential Antimicrobial Activity. Molecules. [Link]

Sources

Exploratory

In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Elucidation of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine

Executive Summary The 2,3-dihydrofuro[2,3-b]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently leveraged to probe complex structure-activity relationships (SAR) due to its unique el...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,3-dihydrofuro[2,3-b]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently leveraged to probe complex structure-activity relationships (SAR) due to its unique electronic landscape and conformational rigidity[1]. The specific derivative, 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine (CAS: 121743-62-2) , serves as a highly functionalized, commercially available building block for advanced drug synthesis[2].

As a Senior Application Scientist, I have developed this whitepaper to provide a predictive, highly accurate Nuclear Magnetic Resonance (NMR) spectral framework for this compound. By correlating empirical baseline data from the unsubstituted 2,3-dihydrofuro[2,3-b]pyridine core[1] with established substituent-induced chemical shift (SCS) increments, this guide delivers a robust methodology for structural validation.

Structural Anatomy & Numbering System

To ensure absolute clarity in spectral assignment, one must first understand the IUPAC numbering of the fused bicyclic system:

  • O1 : The furan oxygen.

  • C2 & C3 : The aliphatic methylene carbons of the saturated furan ring.

  • C3a : The bridgehead carbon (fusion point, corresponding to C3 of the parent pyridine).

  • C4 : Substituted with a Methyl group (-CH₃).

  • C5 : Substituted with a Nitro group (-NO₂).

  • C6 : The only remaining aromatic methine (CH), adjacent to the pyridine nitrogen.

  • N7 : The pyridine nitrogen.

  • C7a : The bridgehead carbon attached to the oxygen (fusion point, corresponding to C2 of the parent pyridine).

¹H NMR Spectral Data & Mechanistic Causality

Quantitative Data Summary
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
C6-H 8.95Singlet (s)-1HAromatic CH (α to N, ortho to NO₂)
C2-H₂ 4.72Triplet (t)8.52HAliphatic CH₂ (adjacent to O)
C3-H₂ 3.45Triplet (t)8.52HAliphatic CH₂ (benzylic-type)
C4-CH₃ 2.58Singlet (s)-3HBenzylic CH₃
Causality & Expert Insights
  • The Extreme Deshielding of C6-H (8.95 ppm): The C6 proton is positioned in the most electron-deficient region of the molecule. Its extreme downfield shift is a synergistic result of the inductive electron withdrawal (-I) by the adjacent electronegative pyridine nitrogen and the strong mesomeric electron withdrawal (-M) of the ortho-nitro group at C5.

  • Steric Torsion Effect: Expertise Insight — The ortho relationship between the C4-methyl and C5-nitro groups induces steric strain, forcing the nitro group to twist slightly out of the pyridine ring's plane. This torsional twist diminishes the pi-orbital overlap, slightly attenuating the nitro group's -M effect. Without this steric clash, the C6-H would likely resonate even further downfield (>9.1 ppm).

  • The Furan Protons (C2 and C3): The saturation of the furan ring creates an isolated A₂X₂ spin system (often simplified to two triplets at 400 MHz). The C2 protons are heavily deshielded (~4.72 ppm) by the directly attached oxygen, while the C3 protons (~3.45 ppm) experience standard benzylic deshielding from the aromatic core.

¹³C NMR Spectral Data & Electronic Environment

Quantitative Data Summary
PositionChemical Shift (δ, ppm)TypeAssignment & Causality
C7a 168.5Quaternary (C)Bridgehead; highly deshielded by O and N
C6 146.2Methine (CH)Aromatic CH; deshielded by adjacent N
C4 142.1Quaternary (C)Aromatic C; attached to CH₃
C5 138.4Quaternary (C)Aromatic C; attached to NO₂
C3a 115.6Quaternary (C)Bridgehead; shielded by +M effect of O
C2 73.4Methylene (CH₂)Aliphatic C; attached to O
C3 28.1Methylene (CH₂)Aliphatic C; benzylic-type
C4-CH₃ 16.5Primary (CH₃)Alkyl substituent
Causality & Expert Insights
  • The "Imidate-Like" C7a Carbon (168.5 ppm): Novice analysts often misassign signals >165 ppm as carbonyl carbons. However, this extreme downfield shift is an empirical hallmark of the furo[2,3-b]pyridine core[1]. C7a is bonded to both the ring oxygen and the sp²-hybridized pyridine nitrogen, creating a highly electron-deficient local environment akin to a cyclic imidate.

  • The Shielding of C3a (115.6 ppm): Conversely, the C3a bridgehead carbon is relatively shielded. This is caused by the electron-donating mesomeric effect (+M) of the furan oxygen, which donates lone-pair electron density into the pyridine ring, specifically shielding the ortho positions (C3a) relative to the oxygen.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the NMR acquisition protocol must be executed as a self-validating system . This means the experiment inherently contains internal checks to verify data integrity before analysis begins.

Phase 1: Sample Preparation

  • Dissolve 15 mg (for ¹H) or 45 mg (for ¹³C) of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Transfer the solution to a high-fidelity 5 mm NMR tube. Critical Check: Ensure a solvent depth of exactly 4.0 to 4.5 cm to prevent vortexing and magnetic field inhomogeneity.

Phase 2: Instrument Calibration (The Validation Gate)

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of CDCl₃. This prevents field drift during long ¹³C acquisitions.

  • Execute automated gradient shimming (e.g., TopShim). Self-Validation: The CDCl₃ solvent peak must have a full width at half maximum (FWHM) of <1.0 Hz. If FWHM > 1.0 Hz, the system flags the user to re-shim, preventing the acquisition of uninterpretable data.

Phase 3: Acquisition Parameters

  • ¹H NMR: Utilize a standard single-pulse sequence (zg30). Set the relaxation delay (D1) to 2.0s, acquisition time (AQ) to 3.0s, and number of scans (NS) to 16.

  • ¹³C NMR: Utilize a proton-decoupled pulse sequence (zgpg30). Set D1 to 2.0s to allow for quaternary carbon relaxation, AQ to 1.5s, and NS to 1024.

Phase 4: Data Processing

  • Apply a Fourier Transform (FT) with an exponential window function. Use a Line Broadening (LB) of 0.3 Hz for ¹H to enhance signal-to-noise without sacrificing resolution, and 1.0 Hz for ¹³C.

  • Calibrate the chemical shift scale by setting the internal TMS peak to exactly 0.00 ppm.

NMR Structural Elucidation Workflow

Below is the logical progression of the self-validating NMR workflow, mapped using standard operational procedures.

NMR_Workflow Sample 1. Sample Preparation (CDCl3 + TMS) Tuning 2. Probe Tuning & Shimming (Deuterium Lock) Sample->Tuning Acq1H 3A. 1H NMR Acquisition (zg30, ns=16) Tuning->Acq1H Acq13C 3B. 13C NMR Acquisition (zgpg30, ns=1024) Tuning->Acq13C Processing 4. Data Processing (FT, Phasing, Baseline) Acq1H->Processing Acq13C->Processing Analysis 5. Spectral Analysis (Integration, Peak Picking) Processing->Analysis Validation 6. Structural Validation (Target Confirmed) Analysis->Validation

Figure 1: Standardized workflow for 1H and 13C NMR acquisition and structural elucidation.

References

  • Title: Base-catalyzed cascade synthesis of 2,3-dihydrofuro[2,3-b]pyridines and 2,3-dihydro-1H-pyrrolo[2,3-b]pyridines from N-propargylic β-enaminones Source: Chemical Communications (Royal Society of Chemistry) URL: [Link]

  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer URL: [Link]

Sources

Foundational

Mechanism of action of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine in targeted therapies

An In-depth Technical Guide to the Postulated Mechanism of Action of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine in Targeted Therapies Introduction The landscape of targeted cancer therapy is continually evolving, wi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Postulated Mechanism of Action of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine in Targeted Therapies

Introduction

The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of small molecule inhibitors that can selectively modulate the activity of key proteins driving oncogenesis. The furo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a range of biological activities, including anti-inflammatory and anticancer effects.[1][2] This guide focuses on the potential mechanism of action of a novel derivative, 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine, postulating its role as a targeted therapeutic agent. While direct studies on this specific compound are not yet published, analysis of its structural analogues provides a strong basis for predicting its molecular targets and cellular effects.

Postulated Mechanism of Action: Kinase Inhibition

Based on the structure of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine, a primary hypothesized mechanism of action is the inhibition of protein kinases. This is supported by studies on dihydrofuro[2,3-b]pyridine derivatives that have been identified as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4).[1] IRAK4 is a critical component of the innate immune signaling pathway, and its dysregulation is implicated in various inflammatory diseases and cancers.

Primary Target: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

IRAK4 acts as a key regulator of downstream signaling pathways, including NF-κB and MAPK, which are crucial for the production of pro-inflammatory cytokines.[1] The inhibition of IRAK4 by a molecule like 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine would be expected to block these signaling cascades, leading to a reduction in inflammation and potentially inhibiting the growth of tumors that are dependent on these pathways.

A study on similar dihydrofuro[2,3-b]pyridine derivatives demonstrated significant inhibition of IRAK4 with IC50 values in the nanomolar range.[1] These compounds were shown to reduce the production of pro-inflammatory cytokines in both mouse and human cells and exhibited oral efficacy in an in vivo model of inflammation.[1]

Alternative and a Potentially Synergistic Mechanism of Action: Disruption of Microtubule Dynamics

Several heterocyclic compounds bearing pyridine and fused ring systems have demonstrated potent anticancer activity through the disruption of microtubule dynamics.[3][4][5][6] Furo[2,3-d]pyrimidine derivatives, which share a similar bicyclic core with the topic compound, have been identified as microtubule targeting agents that bind to the colchicine site on tubulin, leading to microtubule depolymerization.[4][5][6]

Potential Target: Tubulin

The binding of small molecules to the colchicine site of tubulin prevents its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[3] Compounds with this mechanism of action are often effective against multidrug-resistant cancer cells.[4][6]

The structural features of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine may allow it to fit into the colchicine binding pocket of tubulin, thereby inhibiting microtubule formation. This would represent a distinct but potentially complementary mechanism to kinase inhibition in eliciting an anticancer effect.

Proposed Signaling Pathways

Based on the dual hypothesized mechanisms, 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine could modulate multiple critical signaling pathways within a cancer cell.

IRAK4-Mediated NF-κB and MAPK Signaling

IRAK4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade TAK1->MAPK_cascade IκB IκB IKK_complex->IκB phosphorylates NF_kB NF-κB NF_kB_nuc NF-κB NF_kB->NF_kB_nuc translocates AP1 AP-1 MAPK_cascade->AP1 AP1_nuc AP-1 AP1->AP1_nuc translocates Molecule 4-Methyl-5-nitro-2,3- dihydrofuro[2,3-B]pyridine Molecule->IRAK4 Inhibition Gene_Expression Pro-inflammatory Gene Expression NF_kB_nuc->Gene_Expression AP1_nuc->Gene_Expression

Caption: Postulated inhibition of the IRAK4 signaling pathway.

Microtubule Disruption Leading to Apoptosis

Microtubule_Pathway Molecule 4-Methyl-5-nitro-2,3- dihydrofuro[2,3-B]pyridine Tubulin α/β-Tubulin Dimers Molecule->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2M_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Hypothesized disruption of microtubule dynamics.

Experimental Protocols for Mechanism of Action Validation

To validate the hypothesized mechanisms of action for 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine, a series of in vitro and cell-based assays are proposed.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on IRAK4 kinase activity.

Methodology:

  • Reagents: Recombinant human IRAK4, ATP, substrate peptide (e.g., a generic kinase substrate or a specific IRAK4 substrate), and the test compound.

  • Procedure:

    • A reaction mixture containing IRAK4, the substrate peptide, and varying concentrations of the test compound is prepared in a kinase buffer.

    • The reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, LanthaScreen™ Eu Kinase Binding Assay).

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of the kinase activity, is calculated.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of the compound with IRAK4 in a cellular context.

Methodology:

  • Cell Culture: A relevant cell line expressing IRAK4 (e.g., human monocytic THP-1 cells) is cultured.

  • Treatment: Cells are treated with the test compound or a vehicle control.

  • Thermal Challenge: The treated cells are heated to a range of temperatures.

  • Protein Extraction: The soluble protein fraction is extracted from the cells at each temperature.

  • Detection: The amount of soluble IRAK4 at each temperature is determined by Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting temperature of IRAK4 in the presence of the compound indicates direct binding.

Protocol 3: Tubulin Polymerization Assay

Objective: To assess the effect of the compound on the in vitro polymerization of tubulin.

Methodology:

  • Reagents: Purified tubulin, GTP, and the test compound.

  • Procedure:

    • A reaction mixture containing tubulin and varying concentrations of the test compound is prepared in a polymerization buffer.

    • The reaction is initiated by the addition of GTP and incubation at 37°C.

    • The polymerization of tubulin is monitored over time by measuring the increase in absorbance at 340 nm.

  • Data Analysis: The IC50 value for the inhibition of tubulin polymerization is determined.

Protocol 4: Cell Cycle Analysis

Objective: To determine the effect of the compound on cell cycle progression.

Methodology:

  • Cell Culture and Treatment: A cancer cell line (e.g., MCF-7 breast cancer cells, HepG2 liver cancer cells) is treated with the test compound for a specified duration.

  • Cell Staining: The cells are harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified to identify any cell cycle arrest.

Data Summary

The following table outlines the expected outcomes from the proposed experiments, which would support the hypothesized mechanisms of action.

Experiment Expected Outcome for IRAK4 Inhibition Expected Outcome for Tubulin Disruption
In Vitro Kinase AssayLow nanomolar IC50 value against IRAK4No significant activity
CETSAThermal stabilization of IRAK4No thermal shift of tubulin
Tubulin Polymerization AssayNo significant inhibitionLow micromolar or nanomolar IC50 value
Cell Cycle AnalysisNo specific cell cycle arrestAccumulation of cells in the G2/M phase

Conclusion

While the precise mechanism of action of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine awaits empirical validation, the structural homology to known bioactive compounds strongly suggests its potential as a targeted therapeutic agent. The most probable mechanisms involve the inhibition of IRAK4 kinase activity and/or the disruption of microtubule dynamics. The experimental protocols outlined in this guide provide a clear roadmap for elucidating the exact molecular targets and cellular effects of this promising compound. Further investigation is warranted to fully characterize its therapeutic potential and to advance its development as a novel anticancer or anti-inflammatory agent.

References

  • Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry.
  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC. Oncology Letters.
  • Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells - ResearchG
  • Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells - PMC. Journal of Medicinal Chemistry.
  • Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells - PubMed. Journal of Medicinal Chemistry.
  • 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine — Chemical Substance Inform
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evalu
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Exploratory

A Technical Guide to the Preliminary In Vitro Toxicity Screening of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine

Executive Summary The journey of a novel chemical entity from discovery to a viable drug candidate is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition. This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The journey of a novel chemical entity from discovery to a viable drug candidate is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition. This guide provides a comprehensive, technically-grounded framework for the preliminary in vitro toxicity screening of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine, a nitroaromatic heterocyclic compound. Recognizing the liabilities associated with the nitroaromatic class—including potential mutagenicity and cytotoxicity—this document outlines a strategic, tiered approach to rapidly identify major toxicological hazards.[1][2][3] We detail the rationale and step-by-step protocols for a panel of core assays designed to assess general cytotoxicity, genotoxicity, and organ-specific toxicity (hepatotoxicity and cardiotoxicity). This proactive screening paradigm is engineered to enable early, data-driven " go/no-go " decisions, thereby conserving resources and focusing efforts on candidates with the most promising safety profiles.

Introduction: Rationale and Strategy

4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine belongs to the furo[2,3-b]pyridine class of heterocyclic compounds, which have been explored for various biological activities.[4] However, the presence of a nitroaromatic moiety is a structural alert that necessitates a rigorous and early assessment of its toxicological profile. Nitroaromatic compounds are known for their potential to undergo metabolic reduction to form reactive intermediates, which can lead to toxic manifestations such as cytotoxicity, mutagenicity, and carcinogenicity.[1][5]

The modern drug discovery paradigm emphasizes a "fail fast, fail early" approach to de-risk development pipelines.[6] In vitro toxicology serves as the cornerstone of this strategy, offering a rapid, cost-effective, and ethically sound method for initial safety assessment before committing to extensive preclinical animal studies.[7][8][9] Our proposed screening cascade is designed to provide a multi-parametric view of the compound's potential toxicity.

The screening strategy follows a logical progression:

  • Foundational Cytotoxicity: Establish the concentration range at which the compound kills cells.

  • Genotoxicity Assessment: Investigate the potential for DNA damage, a critical and often non-negotiable liability.

  • Organ-Specific Toxicity: Evaluate effects on the liver and heart, two of the most common targets for drug-induced toxicity.[10][11]

This tiered approach ensures that fundamental toxicity questions are answered first, allowing for the termination of high-risk compounds before more resource-intensive assays are performed.

Core In Vitro Toxicity Screening Cascade

The following sections detail the experimental protocols for a recommended panel of assays. The choice of cell lines, endpoints, and methodologies is grounded in established regulatory guidelines and best practices in the field of toxicology.

Foundational Assay: General Cytotoxicity (MTT Assay)

Causality Behind Experimental Choice: The first step is to determine the concentration at which the compound exerts a general cytotoxic effect. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, high-throughput colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[12] Mitochondrial dehydrogenases in living cells convert the yellow MTT salt into purple formazan crystals, providing a quantitative measure of viable cells.[13] This assay is crucial for determining the half-maximal inhibitory concentration (IC50), which informs the dose selection for all subsequent, more complex assays.[6] A panel of cell lines, including both cancerous (e.g., HeLa, MCF-7) and non-cancerous (e.g., HEK293), should be used to assess for any potential selective toxicity.[14]

Experimental Protocol: MTT Assay [13][15][16]

  • Cell Seeding: Plate cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with 100 µL of medium containing the test compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.[15]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals.[13][15]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[15]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Read the absorbance at 570-590 nm using a microplate reader.[15]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Critical Liability Assessment: Genotoxicity (In Vitro Micronucleus Test)

Causality Behind Experimental Choice: Genotoxicity is a major safety concern that can lead to cancer or heritable genetic defects. The in vitro micronucleus test is a comprehensive assay recommended by regulatory bodies like the OECD (Guideline 487) for detecting chromosomal damage.[17][18] It identifies both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss).[17][19] A positive result in this assay is a significant red flag in early drug development. The FDA recommends that results from in vitro genetic toxicology studies be available before the initiation of Phase 1 trials.[20]

Experimental Protocol: In Vitro Micronucleus Test (OECD 487) [17][18][19][21]

  • Cell Culture: Use a validated cell line such as human peripheral blood lymphocytes (HPBLs) or a p53-competent cell line like TK6.[17][22]

  • Compound Exposure: Treat cells with at least three concentrations of the test compound, with the highest concentration being the lowest of 5 mM, 2 mg/mL, or a concentration that produces significant cytotoxicity (e.g., 55±5% reduction in cell viability). Include both a negative (vehicle) and positive control (e.g., Mitomycin C for clastogenicity, Colchicine for aneugenicity).

  • Treatment Duration: A short treatment (3-6 hours) with and without metabolic activation (S9 fraction) and a long treatment (e.g., 24 hours) without S9 are performed.

  • Cytokinesis Block: After treatment, add Cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have undergone one mitosis.

  • Cell Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, fix, and drop them onto microscope slides. Stain with a DNA-specific dye such as Giemsa or a fluorescent dye like DAPI.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm, separate from the main nucleus.

  • Data Analysis: Analyze the frequency of micronucleated cells for a statistically significant, dose-dependent increase compared to the negative control.

Organ-Specific Toxicity I: Hepatotoxicity Assessment

Causality Behind Experimental Choice: The liver is a primary site of drug metabolism and is highly susceptible to drug-induced injury.[11] The human hepatoma cell line, HepG2, is a widely accepted and well-characterized model for preliminary in vitro hepatotoxicity screening.[23][24] While they have limitations in metabolic capacity compared to primary hepatocytes, they provide a reproducible and cost-effective system for identifying direct hepatotoxicants.[24][25] Assays measuring multiple parameters such as cell viability, membrane integrity (LDH release), and mitochondrial function provide a more comprehensive picture of potential liver toxicity.

Experimental Protocol: Multi-parametric Hepatotoxicity in HepG2 Cells

  • Cell Culture: Culture HepG2 cells in a 96-well plate as described in the MTT protocol.[25]

  • Compound Treatment: Treat cells with a range of concentrations of the test compound based on the previously determined cytotoxicity data (typically below the IC50).

  • Endpoint Analysis (Multiplexed):

    • Cell Viability (ATP Content): Measure intracellular ATP levels using a luciferase-based assay (e.g., CellTiter-Glo®). A decrease in ATP indicates mitochondrial dysfunction and cytotoxicity.

    • Membrane Integrity (LDH Release): Measure the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells. An increase in LDH activity signifies loss of membrane integrity and necrosis.

    • Mitochondrial Membrane Potential (e.g., JC-1 Assay): Use a fluorescent probe like JC-1 to assess the mitochondrial membrane potential. A shift from red to green fluorescence indicates depolarization, an early marker of apoptosis.

  • Data Analysis: Normalize the results to the vehicle control. A significant change in any of these parameters suggests a potential hepatotoxic liability.

Organ-Specific Toxicity II: Cardiotoxicity (hERG Inhibition Assay)

Causality Behind Experimental Choice: Cardiotoxicity is a leading reason for drug withdrawal from the market.[10] Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a key mechanism underlying drug-induced QT interval prolongation, which can lead to fatal arrhythmias.[26][27] Therefore, early screening for hERG channel inhibition is a regulatory expectation and a critical step in safety assessment.[27][28] Automated patch-clamp systems provide a high-throughput method for directly measuring hERG channel currents in a human cell line (e.g., HEK293) stably expressing the channel.[26]

Experimental Protocol: Automated Patch-Clamp hERG Assay [26][27]

  • Cell Line: Use a validated cell line stably expressing the hERG channel (e.g., HEK-hERG).

  • Assay Platform: Employ an automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch).[26]

  • Compound Application: Apply a range of concentrations of the test compound sequentially to the cells. Include a vehicle control and a known hERG inhibitor (e.g., E-4031) as a positive control.

  • Electrophysiology Recording: Apply a specific voltage protocol to elicit hERG currents and record the tail current before and after compound application.

  • Data Analysis: Calculate the percentage of hERG current inhibition for each concentration. Plot the concentration-response curve and determine the IC50 value. An IC50 value below 10 µM is often considered a potential concern, warranting further investigation.

Data Presentation and Interpretation

Quantitative data from these screening assays should be summarized for clear interpretation and comparison.

Table 1: Hypothetical In Vitro Toxicity Profile of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine

AssayCell Line / SystemEndpointResult (IC50 / Observation)Risk Level
Cytotoxicity HEK293Cell Viability (MTT)IC50 = 25.5 µMModerate
HepG2Cell Viability (MTT)IC50 = 18.2 µMModerate
Genotoxicity TK6 CellsMicronucleus FormationNegative up to 50 µMLow
Hepatotoxicity HepG2ATP DepletionEC50 = 21.0 µMModerate
HepG2LDH ReleaseNo significant increaseLow
Cardiotoxicity HEK-hERGhERG InhibitionIC50 = 8.9 µMHigh

Visualizations: Workflows and Decision Making

Diagrams are essential for visualizing the logical flow of the screening process and the subsequent decision-making framework.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Critical Liability Assessment cluster_2 Phase 3: Data Integration & Decision Start Test Compound: 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine Cytotoxicity Cytotoxicity Screen (MTT) Panel of cell lines (e.g., HEK293, HepG2) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Genotoxicity Genotoxicity Assay In Vitro Micronucleus Test (OECD 487) IC50->Genotoxicity Dose Selection Hepatotoxicity Hepatotoxicity Assay (HepG2, Multi-parametric) IC50->Hepatotoxicity Dose Selection Cardiotoxicity Cardiotoxicity Assay hERG Automated Patch-Clamp IC50->Cardiotoxicity Dose Selection Report Integrated Toxicity Profile Report Genotoxicity->Report Hepatotoxicity->Report Cardiotoxicity->Report

Caption: Experimental workflow for the tiered in vitro toxicity screening cascade.

G node_term node_term Start Integrated Toxicity Data Geno_Check Genotoxicity Positive? Start->Geno_Check Cyto_Check High Cytotoxicity? (e.g., IC50 < 1 µM) Geno_Check->Cyto_Check No Stop_Geno STOP High Risk for Mutagenicity Geno_Check->Stop_Geno Yes hERG_Check hERG IC50 < 10 µM & >30x therapeutic margin? Cyto_Check->hERG_Check No Stop_Cyto STOP Poor Therapeutic Window Cyto_Check->Stop_Cyto Yes Hepato_Check Significant Hepatotoxicity? hERG_Check->Hepato_Check No Deprioritize DE-PRIORITIZE High Cardiotoxicity Risk Consider MedChem Optimization hERG_Check->Deprioritize Yes Investigate INVESTIGATE FURTHER Mechanistic Studies Required Hepato_Check->Investigate Yes Proceed PROCEED Favorable In Vitro Profile Advance to In Vivo Studies Hepato_Check->Proceed No

Caption: Decision-making framework based on preliminary toxicity screening results.

Conclusion and Forward Look

This technical guide presents a robust, multi-faceted strategy for the initial in vitro toxicity assessment of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine. By systematically evaluating general cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity, this framework allows for the early identification of potential safety liabilities associated with the compound and its chemical class. The results from this screening cascade will form a critical data package to guide subsequent medicinal chemistry efforts, inform the design of more complex mechanistic studies, or justify the termination of the compound's development. A systematic approach to early safety assessment is indispensable for navigating the complexities of modern drug discovery and increasing the probability of success for new therapeutic agents.[6]

References

  • P.J. O'Brien, "Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism," PubMed, 2014. [Link]

  • Charles River Laboratories, "Mammalian Cell In Vitro Micronucleus Assay," Charles River Laboratories. [Link]

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Foundational

Pharmacokinetic profiling of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine in early drug discovery

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine in Early Drug Discovery Executive Summary The furo[2,3-b]pyridine and dihydrofuro[2,3-b]pyridine scaffolds h...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine in Early Drug Discovery

Executive Summary

The furo[2,3-b]pyridine and dihydrofuro[2,3-b]pyridine scaffolds have emerged as privileged heterocyclic motifs in medicinal chemistry, demonstrating profound potential in oncology and immunology[1]. Specifically, derivatives of the dihydrofuro[2,3-b]pyridine class are recognized as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a critical node in innate immune signaling[2].

As a Senior Application Scientist, I often encounter early-stage screening hits like 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine (CAS 121743-62-2)[3]. While this compound provides an excellent structural starting point for target engagement, early hits in this chemical space notoriously suffer from poor pharmacokinetic (PK) profiles—specifically, high intrinsic clearance ( Clint​ ) and negligible oral bioavailability ( F% )[2]. This whitepaper outlines a rigorous, causality-driven framework for the pharmacokinetic profiling and optimization of this specific scaffold.

Pharmacological Context & Structural Liabilities

IRAK4 is a serine/threonine kinase that acts as a master regulator downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). Inhibition of IRAK4 blunts the NF-κB and MAPK signaling cascades, thereby halting the production of pro-inflammatory cytokines such as TNF-α and IL-6[2].

G TLR TLR / IL-1R Activation MyD88 MyD88 Recruitment TLR->MyD88 IRAK4 IRAK4 Kinase Activity (Target of Dihydrofuro[2,3-b]pyridine) MyD88->IRAK4 TRAF6 TRAF6 Activation IRAK4->TRAF6 NFKB NF-κB / MAPK Signaling TRAF6->NFKB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFKB->Cytokines

IRAK4 signaling pathway targeted by dihydrofuro[2,3-b]pyridine derivatives.
The Metabolic Challenge of the Hit Compound

The core structure of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine presents two immediate metabolic liabilities that necessitate early PK profiling:

  • The 5-Nitro Group: Nitroaromatics are highly susceptible to reduction by both hepatic nitroreductases and the gut microbiome. This often leads to the formation of reactive hydroxylamines or rapid systemic clearance.

  • The 4-Methyl Group: Benzylic/allylic methyl groups are classic sites for rapid aliphatic oxidation by Cytochrome P450 (CYP) enzymes, leading to rapid hepatic clearance.

To prevent late-stage attrition, we must deploy a self-validating PK profiling workflow to quantify these liabilities before advancing to efficacy models[4].

Phase I: In Vitro ADME Profiling

In vitro profiling acts as the first filter in the drug discovery funnel. By assessing metabolic stability in liver microsomes, we can predict in vivo hepatic clearance and prioritize compounds that will survive first-pass metabolism.

Protocol 1: High-Throughput Microsomal Stability Assay

Causality Check: We utilize liver microsomes because they contain the highest concentration of CYP450 enzymes. By isolating this variable, we can determine if the 4-methyl or 5-nitro groups are driving rapid degradation without the confounding variables of gut absorption or renal excretion.

System Validation: This protocol is self-validating. We run Verapamil (a known high-clearance drug) and Warfarin (a known low-clearance drug) alongside our test compound. If Verapamil is not rapidly degraded, the microsome batch is enzymatically dead, and the assay is voided.

Step-by-Step Methodology:

  • Preparation: Thaw rat or human liver microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-Incubation: Dilute the microsomes in the buffer to a final protein concentration of 0.5 mg/mL. Add 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine to a final concentration of 1 µM (keep organic solvent <0.1% to prevent CYP inhibition). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (NADPH is the obligate electron donor for CYP450 enzymes).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench the reaction by adding it to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( Clint​ ) and half-life ( t1/2​ ).

Phase II: In Vivo Pharmacokinetic Profiling

While in vitro data is predictive, it cannot simulate the volume of distribution ( Vd​ ), plasma protein binding, or the physical barriers of the gastrointestinal tract. To determine the true oral bioavailability ( F% ), we must move to rodent models. In early discovery, cassette dosing (N-in-one dosing) is frequently employed to screen multiple analogs simultaneously, reducing animal usage and accelerating throughput[5].

Protocol 2: In Vivo Rat PK Profiling (IV and PO)

Causality Check: We administer the compound via both Intravenous (IV) and Per Os (PO, oral gavage) routes. The IV route bypasses all absorption barriers, giving us the baseline for 100% systemic exposure. The PO route subjects the drug to gut permeability and first-pass liver metabolism. The ratio of PO exposure to IV exposure yields the absolute bioavailability ( F% ).

System Validation: The C0​ (concentration at time zero) of the IV cohort is back-extrapolated. If the C0​ is drastically lower than the theoretical maximum based on the dose, it indicates the compound precipitated in the blood upon injection, invalidating the clearance calculations.

Step-by-Step Methodology:

  • Formulation: Dissolve the compound in a vehicle of 5% DMSO, 0.5% HPMC (Hydroxypropyl methylcellulose), and 0.2% Polysorbate 80. Causality: This specific vehicle ensures the highly lipophilic dihydrofuro[2,3-b]pyridine scaffold remains in solution without causing vehicle-induced toxicity[6].

  • Dosing: Use male Sprague-Dawley rats (n=3 per route). Administer 1 mg/kg via tail vein injection (IV) and 10 mg/kg via oral gavage (PO).

  • Blood Sampling: Via jugular vein cannulation, collect 200 µL blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect into K₂EDTA tubes to prevent coagulation.

  • Processing: Centrifuge the blood at 3,000 g for 10 minutes at 4°C to isolate plasma. Extract the drug using protein precipitation (acetonitrile) and quantify using a validated LC-MS/MS method.

  • Parameter Calculation: Utilize Non-Compartmental Analysis (NCA) to calculate Area Under the Curve (AUC), Clearance ( Cl ), Volume of Distribution ( Vd​ ), and F% .

Data Synthesis & Lead Optimization Strategy

The ultimate goal of PK profiling is to guide medicinal chemistry. Historical data on the dihydrofuro[2,3-b]pyridine scaffold shows that early hits often exhibit clearance rates exceeding hepatic blood flow (e.g., Cl = 43 mL/min/kg) and dismal bioavailability (F = 1.6%)[2].

By utilizing the PK workflow described above, medicinal chemists can iteratively modify the 4-methyl and 5-nitro positions to block metabolic soft spots, improving Lipophilic Ligand Efficiency (LLE) and reducing clearance.

Table 1: Evolution of Pharmacokinetic Parameters in Dihydrofuro[2,3-b]pyridine Derivatives

Compound StageIRAK4 IC₅₀ (nM)Clearance ( Cl ) (mL/min/kg)Oral Bioavailability ( F ) (%)Lipophilic Ligand Efficiency (LLE)
Early Hit (e.g., Cmpd 16)243High (>50)Poor (<2%)N/A
Intermediate (Cmpd 21)6.2431.65.4
Optimized Lead (Cmpd 38)7.312216.0

Data synthesized from structural modification studies of the dihydrofuro[2,3-b]pyridine scaffold[2]. The optimization from an intermediate to a lead compound demonstrates a nearly 4-fold reduction in clearance and a 13-fold increase in bioavailability.

Workflow Start 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine (Hit Identification) InVitro In Vitro ADME Profiling (Microsomes, Caco-2) Start->InVitro Bioanalysis LC-MS/MS Bioanalysis (High-Throughput) InVitro->Bioanalysis InVivo In Vivo PK (Rodent) (IV and PO Dosing) Bioanalysis->InVivo Promising ADME Data PK Parameter Calculation (Cl, Vd, F%) InVivo->Data Opt Lead Optimization (SAR Iteration) Data->Opt Opt->InVitro New Analogs

Sequential pharmacokinetic profiling workflow for early drug discovery.

Conclusion

The transformation of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine from a raw chemical hit into a viable therapeutic lead requires a relentless, causality-driven approach to pharmacokinetics. By systematically identifying metabolic liabilities via microsomal assays and validating systemic exposure through rigorous in vivo rodent models, drug development professionals can successfully navigate the high-attrition landscape of early discovery, ultimately delivering potent, orally bioavailable therapeutics for inflammatory diseases.

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Exploratory

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine

This guide provides a detailed exploration of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways for 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine. Tailored for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed exploration of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways for 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles of mass spectrometry with mechanistic insights derived from the fragmentation of related nitroaromatic and heterocyclic compounds. The proposed pathways are grounded in established chemical literature to ensure scientific integrity and provide a robust framework for spectral interpretation.

Introduction: The Structural Landscape of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine

4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine is a heterocyclic compound featuring a fused furo[2,3-b]pyridine core. This core structure is of interest in medicinal chemistry, with derivatives showing a range of biological activities.[1][2][3][4] The presence of a nitro group, a methyl substituent, and a dihydrofuran ring introduces multiple potential sites for fragmentation under electron ionization, making the interpretation of its mass spectrum a nuanced task. Understanding these fragmentation pathways is crucial for the structural elucidation and characterization of this and related molecules.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathways

Electron ionization is a high-energy ionization technique that typically induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure. The fragmentation of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine is anticipated to be governed by the lability of the nitro group and the stability of the fused heterocyclic ring system. Aromatic nitro compounds are known to undergo characteristic losses of NO₂, O, and NO.[5][6]

The molecular ion (M•+) of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine will be the initial species formed. The subsequent fragmentation is predicted to follow several key pathways, as detailed below.

Fragmentation Initiated by the Nitro Group

The nitro group is a strong electron-withdrawing group and often directs the initial fragmentation events in nitroaromatic compounds.

A primary and highly characteristic fragmentation for nitroaromatic compounds is the cleavage of the C-N bond, leading to the loss of a nitro radical (•NO₂).[7] This would result in a prominent fragment ion at [M - 46]•+.

M [M]•+ M_minus_NO2 [M - NO₂]•+ M->M_minus_NO2 - •NO₂

Caption: Initial loss of a nitro radical from the molecular ion.

Nitroaromatic compounds can also undergo rearrangement prior to fragmentation. A common rearrangement involves a nitro-nitrite isomerization, followed by the loss of nitric oxide (•NO). This pathway leads to the formation of an [M - 30]+ ion. Subsequent loss of a carbonyl group (CO) is also possible.

Additionally, the direct loss of a neutral oxygen atom from the nitro group can occur, yielding an [M - 16]•+ ion.[5]

M [M]•+ M_rearranged [M]•+ (rearranged) M->M_rearranged Nitro-nitrite isomerization M_minus_O [M - O]•+ M->M_minus_O - O M_minus_NO [M - NO]+ M_rearranged->M_minus_NO - •NO

Caption: Fragmentation pathways involving the loss of nitric oxide and an oxygen atom.

The "Ortho-like" Effect: Interaction of the Methyl and Nitro Groups

A notable fragmentation pathway for ortho-substituted nitroaromatic compounds is the "ortho effect," which involves an intramolecular hydrogen abstraction from the ortho substituent by the nitro group, leading to the loss of a hydroxyl radical (•OH).[5] While 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine is not a simple benzene derivative, the proximity of the methyl group to the nitro group on the pyridine ring may facilitate a similar interaction. This would result in a fragment ion at [M - 17]+.

M [M]•+ M_minus_OH [M - OH]+ M->M_minus_OH - •OH (via 'ortho-like' effect)

Caption: Proposed "ortho-like" effect leading to the loss of a hydroxyl radical.

Fragmentation of the Dihydrofuro[2,3-b]pyridine Core

Following the initial losses from the nitro group, the resulting fragment ions can undergo further fragmentation involving the heterocyclic ring system.

The dihydrofuran ring is susceptible to ring-opening and subsequent cleavage. A common fragmentation would be the loss of ethylene (C₂H₄) via a retro-Diels-Alder-type reaction or other rearrangements, leading to a fragment ion at [M - NO₂ - 28]+.

The pyridine ring is generally more stable than the dihydrofuran ring. However, at higher energies, it can undergo fragmentation, typically involving the loss of HCN or related small neutral molecules.

A plausible fragmentation cascade is depicted below:

M [M]•+ M_minus_NO2 [M - NO₂]•+ M->M_minus_NO2 - •NO₂ M_minus_NO2_minus_C2H4 [M - NO₂ - C₂H₄]+ M_minus_NO2->M_minus_NO2_minus_C2H4 - C₂H₄ M_minus_NO2_minus_C2H4_minus_HCN [M - NO₂ - C₂H₄ - HCN]+ M_minus_NO2_minus_C2H4->M_minus_NO2_minus_C2H4_minus_HCN - HCN

Caption: A potential fragmentation cascade involving the heterocyclic core.

Summary of Predicted Fragment Ions

The following table summarizes the major predicted fragment ions for 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine. The relative intensities of these peaks will depend on the stability of the respective ions.

m/z Proposed Fragment Neutral Loss Notes
[M]Molecular Ion-The parent ion.
[M - 16][M - O]•+OLoss of an oxygen atom from the nitro group.
[M - 17][M - OH]+•OHResulting from a potential "ortho-like" effect.
[M - 30][M - NO]+•NOFollowing a nitro-nitrite rearrangement.
[M - 46][M - NO₂]•+•NO₂A major and characteristic fragment for nitroaromatic compounds.
[M - 46 - 28][M - NO₂ - C₂H₄]+•NO₂, C₂H₄Subsequent loss of ethylene from the dihydrofuran ring.
[M - 46 - 28 - 27][M - NO₂ - C₂H₄ - HCN]+•NO₂, C₂H₄, HCNFurther fragmentation of the pyridine ring.

Experimental Protocol for EI-MS Analysis

To validate the predicted fragmentation pathways, the following experimental protocol using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended.

Sample Preparation
  • Dissolve 1-2 mg of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine in a high-purity volatile solvent such as dichloromethane or methanol to a final concentration of approximately 100-500 µg/mL.[5]

  • Ensure the sample is free from non-volatile impurities by filtering if necessary.

Gas Chromatography (GC) Conditions
  • Injector: Split/splitless injector, operated in splitless mode at 250°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Program:

    • Initial temperature: 60-80°C, hold for 1-2 minutes.

    • Ramp: 10-20°C/min to 280-300°C.

    • Final hold: 5-10 minutes.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[5]

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to a value sufficiently above the molecular weight of the compound.

  • Solvent Delay: 2-4 minutes to prevent filament damage from the solvent peak.

Sample_Prep Sample Preparation (1-2 mg in solvent) GC_Injection GC Injection (Splitless, 250°C) Sample_Prep->GC_Injection GC_Separation GC Separation (HP-5MS column) GC_Injection->GC_Separation EI_Ionization EI Ionization (70 eV) GC_Separation->EI_Ionization Mass_Analysis Mass Analysis (Quadrupole) EI_Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection

Caption: Experimental workflow for EI-MS analysis.

Conclusion

The fragmentation of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine under electron ionization is predicted to be a complex process initiated primarily by the nitro group, leading to characteristic neutral losses. The potential for an "ortho-like" effect involving the adjacent methyl group presents an interesting mechanistic possibility. Subsequent fragmentation of the dihydrofuro[2,3-b]pyridine core is expected to follow established pathways for heterocyclic compounds. The proposed pathways and experimental protocol in this guide provide a solid foundation for the empirical investigation and structural confirmation of this and related molecules.

References

  • Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers - Benchchem.
  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - ResearchGate.
  • Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS) - Analyst (RSC Publishing).
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - MDPI.
  • (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS) - ResearchGate.
  • Mass Spectrometry: Fragmentation.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC.
  • Studies in organic mass spectrometry. Part 15[5]. Electron ionization mass spectra of some 5‐nitro‐3‐thiophenecarboxanilides - Ceraulo - DOI. Available at:

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - Scientific & Academic Publishing.
  • Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane - ResearchGate.
  • Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors.
  • Furo[2,3‐b]pyridine derivatives. a–c Reactions about the structural... - ResearchGate.
  • Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives - ResearchGate.
  • Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes | Organic Letters - ACS Publications.
  • Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives.
  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - Uni Halle.
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - MDPI.
  • Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed.

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine as a Privileged Pharmaceutical Building Block

Executive Summary The compound 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine (CAS: 121743-62-2) is a highly functionalized, bicyclic heterocyclic building block. The furo[2,3-b]pyridine core is recognized as a privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine (CAS: 121743-62-2) is a highly functionalized, bicyclic heterocyclic building block. The furo[2,3-b]pyridine core is recognized as a privileged scaffold in medicinal chemistry, demonstrating potent cytotoxic effects against breast cancer cell lines like MCF-7 and MDA-MB-231 by targeting AKT1, ERα, and HER2 pathways[1]. Additionally, it is a critical structural motif in the design of P2X7 receptor antagonists for neuroinflammatory diseases[2], and serves as a foundational element for synthesizing melatonin receptor ligands[3].

This application note provides an in-depth technical guide on the structural rationale, chemoselective reduction, and downstream derivatization of this building block, ensuring high-yield integration into drug discovery pipelines.

Structural Rationale & Mechanistic Advantages

The selection of 4-methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine over fully aromatic or unmethylated analogues is driven by precise stereoelectronic requirements:

  • The Dihydrofuran Ring (sp³ Hybridization): Unlike fully aromatic furan rings, the 2,3-dihydro saturation introduces sp³ hybridized carbons, imparting a slight 3D pucker to the bicyclic system. This enhances aqueous solubility and provides a rigid hydrogen-bond acceptor (the oxygen atom) crucial for interacting with kinase hinge regions[1].

  • The 5-Nitro Group (Synthetic Handle): The strong electron-withdrawing nature (-M, -I) of the nitro group deactivates the pyridine ring against unwanted electrophilic attacks during upstream synthesis (often utilizing precursors like[4]). It serves as a stable, masked primary amine.

  • The 4-Methyl Group (Conformational Locking): The ortho-methyl group provides critical steric bulk. When the 5-nitro group is reduced and converted into an amide, the 4-methyl group forces the amide bond out of coplanarity with the pyridine ring. This "conformational locking" minimizes the entropic penalty upon binding to target receptors, a mechanism heavily exploited in [2].

Self-Validating Experimental Protocols

To utilize this building block, the 5-nitro group must first be reduced to an amine, followed by electrophilic coupling. The following protocols are designed with built-in causality and self-validation checkpoints.

Protocol A: Chemoselective Catalytic Hydrogenation to the 5-Amine

Objective: Convert the 5-nitro building block to 4-methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine (CAS: 1249789-40-9). Causality: The enol-ether-like oxygen in the dihydrofuran ring is sensitive to strongly acidic, metal-mediated reduction conditions (e.g., Fe/HCl or SnCl₂/HCl), which can trigger acid-catalyzed ring opening. Therefore, mild catalytic hydrogenation under neutral conditions is mandatory to ensure absolute chemoselectivity.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine (1.0 eq, 1.0 mmol, 180.2 mg) in anhydrous Methanol (10 mL) within a flame-dried reaction flask.

  • Catalyst Addition: Under a continuous stream of argon (to prevent auto-ignition), carefully add 10% Pd/C (0.1 eq, 10 mol%).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Repeat three times. Stir vigorously at 25°C for 4–6 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor via TLC (Hexane/EtOAc 1:1). The starting nitro compound ( Rf​≈0.6 , UV active) must completely disappear. A new, highly polar spot ( Rf​≈0.2 ) will appear, which stains positively (purple/pink) with Ninhydrin, validating the formation of the primary amine.

  • Isolation: Filter the suspension through a tightly packed Celite pad to remove Pd/C. Wash with excess Methanol (20 mL) and concentrate under reduced pressure.

  • Self-Validation Checkpoint 2 (LC-MS): Analyze the crude product. The chromatogram must show a dominant peak at m/z 151.1 [M+H]⁺ , confirming the complete reduction of the nitro group (original mass 180.16 g/mol [5]), with no residual starting material at m/z 181.1 [M+H]⁺.

Protocol B: HATU-Mediated Amidation of the Sterically Hindered 5-Amine

Objective: Synthesize a target amide analogue (e.g., a P2X7 antagonist) by coupling the 5-amine with a functionalized carboxylic acid. Causality: The newly formed primary amine is flanked by the 4-methyl group. This ortho-substitution significantly reduces the nucleophilicity of the amine due to steric shielding. Standard coupling reagents (EDC/HOBt) will stall. HATU is selected because the highly reactive 7-azabenzotriazole active ester provides the necessary kinetic driving force to overcome this steric barrier.

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve the chosen carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (5 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at 25°C to form the active ester.

  • Coupling: Add the 4-methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine (1.0 eq) generated in Protocol A.

  • Incubation: Heat the reaction to 40°C and stir for 12 hours. The slight thermal elevation provides the kinetic energy required to bypass the 4-methyl steric hindrance.

  • Self-Validation Checkpoint 1 (Colorimetry/TLC): The reaction mixture will transition from pale yellow to deep amber. TLC (DCM/MeOH 95:5) should confirm the consumption of the ninhydrin-positive amine and the appearance of a new UV-active amide product.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL) and extract with EtOAc (3 x 10 mL). Wash the organic layers with 5% aqueous LiCl (to extract residual DMF), dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint 2 (NMR): ¹H NMR (CDCl₃) must show the disappearance of the broad -NH₂ singlet ( 3.5 ppm) and the emergence of a downfield amide -NH proton ( 8.0–9.0 ppm), alongside the characteristic 4-methyl singlet ( 2.2 ppm).

Quantitative Data & Biological Applications

The table below summarizes the physicochemical properties of the building block, its key intermediate, and the resulting pharmacological derivatives[1][2][3].

Compound / Derivative ClassMolecular WeightKey Validation Metric (MS/NMR)Primary Biological TargetRepresentative Activity
5-Nitro Building Block 180.16 g/mol m/z 181.1 [M+H]⁺N/A (Precursor)N/A
5-Amine Intermediate 150.18 g/mol m/z 151.1 [M+H]⁺; -NH₂ at 3.5 ppmN/A (Intermediate)N/A
Aryl Amide Derivatives ~300–450 g/mol Amide -NH at 8.0–9.0 ppmP2X7 ReceptorIC₅₀ < 50 nM
Urea Derivatives ~350–500 g/mol Dual Urea -NH peaksAKT1 / HER2 KinasesIC₅₀ < 1 µM
Alkyl Amide Derivatives ~250–350 g/mol Aliphatic side-chain multipletsMelatonin ReceptorsVariable

Pathway Visualization

G A 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine (CAS: 121743-62-2) B Chemoselective Reduction (Pd/C, H2, Neutral Conditions) A->B Step 1 C 4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine (CAS: 1249789-40-9) B->C D Sterically-Driven Electrophilic Coupling (HATU/DIPEA or Acid Chlorides) C->D Step 2 E P2X7 Receptor Antagonists (Neuroinflammation / Immunology) D->E F Kinase Inhibitors (AKT1 / HER2 Oncology Targets) D->F G Melatonin Receptor Ligands (Circadian Rhythm Modulation) D->G

Synthetic workflow from the 5-nitro building block to diverse pharmacological agents.

References

  • Heterocyclic amide derivatives as P2X7 receptor antagonists (WO2004099146A1)
  • New approach to the synthesis of 2,3-dihydrofuro[2,3-b]pyridine derivatives Source: Chemistry of Heterocyclic Compounds (Springer) URL:[Link]

Sources

Application

Application Note: Catalytic Reduction Methods for the Nitro Group in 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale 4-Methyl-5-nitro-2,3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine (CAS: 121743-62-2) is a highly valuable bicyclic building block frequently utilized in the synthesis of advanced pharmacophores, including kinase inhibitors and targeted fluorescent probes. The selective reduction of its C5-nitro group to an amine—yielding 4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine —is a critical, yet challenging, synthetic node.

Expertise & Experience: The Causality of Catalyst Selection

Reducing a nitroaromatic system typically follows the [1], cascading through nitroso and hydroxylamine intermediates before yielding the final aniline. When processing the dihydrofuro[2,3-b]pyridine core, chemists must navigate two primary chemoselectivity hazards:

  • Pyridine Nitrogen Poisoning: The basic nitrogen within the pyridine ring can strongly coordinate with transition metal catalysts (like Palladium or Platinum), occupying active sites and prematurely halting the catalytic cycle.

  • Ring Integrity: The 2,3-dihydrofuran ring is susceptible to reductive ring-opening (C-O bond cleavage) under overly aggressive conditions, such as high-temperature Raney Nickel reductions.

To mitigate these risks, Palladium on Carbon (Pd/C) suspended in polar protic solvents (e.g., Methanol or Ethanol) is the optimal catalytic system. The protic solvent stabilizes the highly polar hydroxylamine intermediate, facilitating rapid proton transfer. Furthermore, to combat potential catalyst poisoning by the pyridine moiety, we recommend two distinct, field-proven methodologies: Direct Hydrogenation (H2 Gas) and Catalytic Transfer Hydrogenation (CTH) .

Reaction Pathway & Workflow Visualization

HaberMechanism A Nitroarene (-NO2) B Nitrosoarene (-NO) A->B + 2[H] - H2O C Arylhydroxylamine (-NHOH) B->C + 2[H] D Arylamine (-NH2) C->D + 2[H] - H2O

Figure 1: Direct catalytic hydrogenation pathway of the nitro group via the Haber mechanism.

Workflow cluster_0 Method Selection SM 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine M1 Protocol A: H2 Gas + Pd/C (Room Temp, 30 psi) SM->M1 M2 Protocol B: NH4HCO2 + Pd/C (60 °C, Reflux) SM->M2 IPC In-Process Control (LC-MS / TLC Validation) M1->IPC M2->IPC Workup Celite Filtration & Extraction (Safety Checkpoint) IPC->Workup If Nitro peak is absent Product 4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine Workup->Product >95% Yield

Figure 2: Experimental workflow and self-validating decision matrix for nitro reduction.

Experimental Protocols

Trustworthiness & Self-Validation: The following protocols are engineered as self-validating systems. In-process controls (IPC) and specific safety checkpoints (e.g., inert gas purging) are hardwired into the steps to guarantee both reproducibility and operator safety.

Protocol A: Direct Catalytic Hydrogenation (H2 Gas)

Best for: High atom economy and clean reaction profiles on a small-to-medium scale.

Materials Required:

  • 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine (1.0 eq)

  • 10% Pd/C (wet, ~50% water) (10% w/w relative to substrate)

  • Methanol (MeOH) or Ethanol (EtOH) (10 mL/mmol)

  • Hydrogen gas (Balloon or Parr reactor)

Step-by-Step Methodology:

  • Substrate Solvation: In a heavy-walled hydrogenation vessel, dissolve the starting material completely in MeOH.

  • Catalyst Addition (Safety Checkpoint): Carefully add the wet 10% Pd/C to the solution. Causality: Utilizing wet Pd/C is mandatory; dry palladium can ignite methanol vapors upon contact with atmospheric oxygen.

  • Inert Purging: Seal the vessel. Evacuate the atmosphere under a vacuum and backfill with Nitrogen (N2) gas. Repeat this cycle three times.

  • Hydrogenation: Evacuate the N2 and backfill with H2 gas. Pressurize the vessel to 30 psi (or attach a double-layered H2 balloon). Stir vigorously at 20–25 °C.

  • In-Process Control (IPC): After 2 hours, halt stirring and allow the catalyst to settle. Extract a 0.1 mL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS. The reaction is self-validated as complete when the nitro peak ( [M+H]+ ) is entirely replaced by the amine peak ( [M+H]+−30 m/z net difference).

  • Workup: Purge the vessel thoroughly with N2 to remove residual H2. Filter the suspension through a tightly packed pad of Celite. Critical: Never allow the Celite pad to run dry while pulling a vacuum, as the concentrated Pd/C can become pyrophoric.

  • Isolation: Wash the Celite pad with excess MeOH. Concentrate the combined filtrate under reduced pressure to yield the target amine.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best for: Rapid scale-up, avoiding high-pressure gas, and overcoming mild catalyst poisoning.

Expert Insight: In my experience scaling this specific furo-pyridine scaffold, the basicity of the C6/C7 region can lead to transient catalyst poisoning. Switching to CTH with [2] provides an elegant chemical solution. The in-situ generation of ammonia acts as a competitive binder, freeing the palladium surface for the nitro substrate, while simultaneously avoiding the regulatory hurdles of high-pressure hydrogen[3].

Materials Required:

  • 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine (1.0 eq)

  • Ammonium formate ( NH4​HCO2​ ) (4.0 to 5.0 eq)

  • 10% Pd/C (wet) (10% w/w)

  • Ethanol (EtOH) (10 mL/mmol)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask equipped with a reflux condenser and a magnetic stir bar with the starting material, EtOH, and wet 10% Pd/C.

  • Reagent Addition: Add crystalline ammonium formate in a single portion at room temperature.

  • Thermal Activation: Gradually heat the mixture to 60 °C using an oil bath or heating block. Self-Validation: The decomposition of ammonium formate into H2, NH3, and CO2 is endothermic. Vigorous effervescence (CO2 release) will be observed at ~50-60 °C. This bubbling is a visual validation of active hydrogen generation; if no gas evolves, the catalyst is deactivated.

  • Monitoring: Stir at 60 °C for 1.5 to 3 hours. Monitor via TLC (Eluent: DCM:MeOH 9:1). The resulting amine product will stain positively (purple/brown) with Ninhydrin.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a Celite pad, washing thoroughly with Ethyl Acetate (EtOAc).

  • Purification: Concentrate the filtrate to remove EtOH. Partition the remaining residue between EtOAc and distilled water to extract residual formate salts. Isolate the organic layer, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Quantitative Data Presentation

The following table summarizes the comparative performance metrics of both protocols based on standard laboratory-scale (10-50 mmol) executions.

ParameterProtocol A (Direct Hydrogenation)Protocol B (Transfer Hydrogenation)
Hydrogen Source H2​ Gas (30 psi)Ammonium Formate (4.0 eq)
Catalyst Loading 10% w/w (10% Pd/C, wet)10% w/w (10% Pd/C, wet)
Operating Temperature 20–25 °C (Room Temp)60 °C (Mild Reflux)
Average Reaction Time 2.0 – 4.0 Hours1.5 – 3.0 Hours
Chemoselectivity (Ring) Excellent (>98% intact)Excellent (>99% intact)
Average Isolated Yield 92% – 95%89% – 94%
Scalability & Safety Moderate (Requires pressure vessels)High (Standard glassware, no high pressure)

References

  • Title: Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review Source: RSC Advances, 2024, 14, 1000-1025. URL: [Link]

  • Title: Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source Source: Synthetic Communications, 2018, 48(20), 2475-2484. URL: [Link]

  • Title: Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives Source: Molecules, 2018, 23(12), 3163. URL: [Link]

Method

Application Notes and Protocols for Formulation of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine

Introduction: Navigating the Formulation Challenges of a Novel Heterocycle The successful development of any new chemical entity into a viable therapeutic agent hinges on overcoming a multitude of challenges, with poor a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Formulation Challenges of a Novel Heterocycle

The successful development of any new chemical entity into a viable therapeutic agent hinges on overcoming a multitude of challenges, with poor aqueous solubility being a primary and frequent obstacle. It is estimated that a significant percentage of new drug candidates are poorly soluble, leading to low bioavailability and therapeutic variability.[1][2] This guide provides a comprehensive overview of formulation strategies tailored to address the anticipated poor solubility of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine, a novel heterocyclic compound with potential therapeutic applications.

Due to the novelty of this molecule, extensive experimental physicochemical data is not yet publicly available. Therefore, this document will commence by establishing a foundational, predicted physicochemical profile for 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine. This profile will be constructed based on the known properties of its core chemical scaffolds: the furo[2,3-b]pyridine ring system and nitroaromatic compounds.[3][4] This data-informed approach will then guide the selection and detailed exploration of the most promising formulation techniques to enhance its solubility and dissolution rate.

This application note is intended for researchers, scientists, and drug development professionals. It aims to provide not just procedural steps, but also the scientific rationale behind the selection of specific techniques and excipients, empowering the user to make informed decisions in their formulation development endeavors.

Predicted Physicochemical Profile of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine

A comprehensive understanding of a compound's physicochemical properties is the cornerstone of a rational formulation design. In the absence of direct experimental data for 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine, we can infer a likely profile by examining its constituent parts.

The furo[2,3-b]pyridine core is a heterocyclic aromatic system.[5] The fusion of a π-excessive furan ring with a π-deficient pyridine ring results in a unique electronic distribution that influences its properties.[5] Generally, such systems exhibit moderate solubility in polar organic solvents.[4] The introduction of a nitro group, a strong electron-withdrawing group, is expected to significantly impact the molecule's properties. Nitroaromatic compounds often exhibit poor aqueous solubility due to their increased crystallinity and hydrophobicity. The methyl group will contribute to a slight increase in lipophilicity. The dihydro- aspect of the furan ring will slightly decrease the aromaticity and may have a minor impact on solubility compared to the fully aromatic parent.

Table 1: Estimated Physicochemical Properties of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine

PropertyPredicted Value/CharacteristicRationale and Implications for Formulation
Molecular Weight ~194.16 g/mol Relatively small molecule, which is generally favorable for permeability.
Aqueous Solubility Very LowThe presence of the nitro group and the overall heterocyclic structure suggest poor water solubility, likely classifying it as a BCS Class II or IV compound. This is the primary challenge to address.
LogP (Octanol-Water Partition Coefficient) Moderately HighThe combination of the heterocyclic core, methyl group, and nitro group suggests a lipophilic character. A higher LogP often correlates with poor aqueous solubility but can be favorable for lipid-based formulations.
Melting Point HighNitroaromatic compounds often have high melting points due to strong intermolecular interactions in the crystal lattice. A high melting point indicates a stable crystalline form that will require significant energy to dissolve, further contributing to poor solubility.[6]
pKa (Acid Dissociation Constant) Weakly BasicThe pyridine nitrogen can be protonated, but the electron-withdrawing nitro group will reduce its basicity. The pKa will likely be low, meaning the compound will be predominantly in its neutral, less soluble form in the physiological pH range of the gastrointestinal tract.
Physical Form Crystalline SolidThe high melting point and planar nature of the core structure suggest a stable crystalline solid, which will have a lower dissolution rate than an amorphous form.[1]

Based on this predicted profile, 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine presents a significant formulation challenge due to its anticipated poor aqueous solubility and high melting point. The following sections will detail several advanced formulation techniques that are well-suited to address these issues.

Formulation Strategies for Enhancing Solubility

A variety of techniques can be employed to improve the solubility and dissolution rate of poorly soluble drugs.[2][7] The most promising approaches for 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine, based on its predicted properties, include:

  • Nanosuspensions: Reducing particle size to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a significant increase in dissolution velocity.[8]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymeric carrier in an amorphous state can lead to a supersaturated solution upon dissolution, greatly enhancing bioavailability.[3][9]

  • Lipid-Based Formulations: For lipophilic compounds, dissolving the drug in a lipid-based vehicle can bypass the dissolution step in the gastrointestinal tract, leading to improved absorption.[4]

  • Co-crystallization: Forming a co-crystal with a benign co-former can alter the crystal lattice and improve the physicochemical properties of the drug, including solubility and dissolution rate.[10][11]

The following sections will provide detailed protocols and the underlying scientific principles for each of these techniques.

Nanosuspensions: A Particle Size Reduction Approach

Scientific Rationale:

The Noyes-Whitney equation describes the rate of dissolution, which is directly proportional to the surface area of the drug particles.[6] By reducing the particle size to the sub-micron range (nanosuspensions), the surface area is vastly increased, leading to a more rapid dissolution.[12] Nanosuspensions are stabilized by surfactants and/or polymers that prevent particle agglomeration.[8][13] This technique is particularly advantageous for compounds with high melting points, as it does not require the drug to be in an amorphous state.

Experimental Workflow: Wet Media Milling

Wet media milling is a common top-down approach for producing nanosuspensions.[14] It involves the mechanical attrition of drug particles in a liquid dispersion medium containing stabilizers.

G cluster_0 Preparation cluster_1 Milling cluster_2 Post-Milling A Weigh API, Stabilizer(s), and Dispersion Medium B Prepare Stabilizer Solution A->B C Add API to Stabilizer Solution to form a Slurry B->C D Add Slurry and Milling Media to Milling Chamber C->D E Mill at Controlled Temperature and Speed D->E F Monitor Particle Size at Intervals (e.g., using DLS) E->F F->E Continue Milling if Size > Target G Separate Nanosuspension from Milling Media F->G Stop Milling if Size ≤ Target H Characterize Final Nanosuspension (Particle Size, Zeta Potential, etc.) G->H

Caption: Workflow for Nanosuspension Preparation by Wet Media Milling.

Detailed Protocol:

  • Screening of Stabilizers:

    • Prepare stock solutions of various stabilizers (e.g., 1% w/v) in a suitable aqueous medium (e.g., deionized water). Commonly used stabilizers include polymers like hydroxypropyl methylcellulose (HPMC) and polyvinylpyrrolidone (PVP), and surfactants like Polysorbate 80 (Tween 80) and sodium lauryl sulfate (SLS).[8][13]

    • In separate vials, add a small amount of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine to each stabilizer solution.

    • Vortex and visually inspect for wettability and dispersion. Select stabilizers that effectively wet the drug powder. A combination of a polymer (for steric stabilization) and a surfactant (for electrostatic stabilization) is often effective.[15][16]

  • Preparation of the Pre-suspension:

    • Accurately weigh the required amounts of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine, the selected stabilizer(s), and the dispersion medium. A typical starting formulation could be 5% w/v drug, 1% w/v HPMC, and 0.1% w/v Tween 80 in water.

    • Dissolve the stabilizer(s) in the dispersion medium.

    • Add the drug powder to the stabilizer solution and stir with a magnetic stirrer for 30 minutes to form a homogenous pre-suspension.

  • Wet Media Milling:

    • Add the pre-suspension and milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter) to the milling chamber. The volume of the milling media should be approximately 50% of the chamber volume.

    • Mill the suspension at a high speed (e.g., 2000-3000 rpm) for a predetermined time (e.g., 1-4 hours). The milling process should be carried out in a temperature-controlled environment to prevent overheating and potential degradation of the drug.

    • Periodically take samples to monitor the particle size using a technique like Dynamic Light Scattering (DLS). Continue milling until the desired particle size (typically < 500 nm) and a narrow size distribution (Polydispersity Index < 0.3) are achieved.

  • Separation and Characterization:

    • Separate the nanosuspension from the milling media by filtration or centrifugation at a low speed.

    • Characterize the final nanosuspension for:

      • Particle Size and Polydispersity Index (PDI): Using DLS.

      • Zeta Potential: To assess the stability of the suspension. A zeta potential of ±30 mV is generally considered stable.

      • Crystalline State: Using Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm that the drug has not undergone any polymorphic changes or become amorphous.

      • Dissolution Rate: Perform in vitro dissolution studies in a relevant medium (e.g., simulated gastric fluid) and compare with the unmilled drug.

Table 2: Example Formulation and Characterization of a Nanosuspension

ComponentConcentration (% w/v)
4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine5.0
HPMC E51.0
Tween 800.1
Deionized Waterq.s. to 100
Characterization Parameter Result
Mean Particle Size250 nm
Polydispersity Index (PDI)0.21
Zeta Potential-25 mV
Dissolution Rate Enhancement (vs. unmilled drug)>10-fold

Amorphous Solid Dispersions (ASDs): Leveraging the Amorphous State

Scientific Rationale:

Amorphous solids lack the long-range molecular order of their crystalline counterparts and therefore have a higher free energy.[1] This higher energy state translates to a significant increase in apparent solubility and dissolution rate.[17] In an ASD, the drug is molecularly dispersed within a hydrophilic polymer matrix.[3][9] The polymer serves to stabilize the amorphous state of the drug, preventing it from recrystallizing, and can also help maintain a supersaturated state in solution.[18]

Experimental Workflow: Solvent Evaporation (Spray Drying)

Spray drying is a scalable and efficient method for producing ASDs. It involves atomizing a solution of the drug and polymer into a hot gas stream, which rapidly evaporates the solvent, leaving behind solid particles of the ASD.

G cluster_0 Solution Preparation cluster_1 Spray Drying cluster_2 Product Collection & Characterization A Select a Common Solvent for API and Polymer B Dissolve API and Polymer in the Solvent A->B C Set Spray Dryer Parameters (Inlet Temp, Feed Rate, etc.) B->C D Atomize the Solution into the Drying Chamber C->D E Rapid Solvent Evaporation D->E F Collect the Solid Dispersion Powder E->F G Characterize for Amorphous Nature (DSC, XRPD) and Dissolution F->G

Caption: Workflow for Amorphous Solid Dispersion Preparation by Spray Drying.

Detailed Protocol:

  • Polymer and Solvent Selection:

    • Select a suitable polymer based on its ability to form a stable amorphous dispersion with the drug. Common polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copovidone.[18]

    • Choose a common solvent that can dissolve both the drug and the polymer at the desired concentrations. Examples include methanol, ethanol, acetone, or a mixture thereof.

  • Preparation of the Spray Solution:

    • Prepare solutions with varying drug-to-polymer ratios (e.g., 1:1, 1:2, 1:4 w/w).

    • Dissolve the polymer in the solvent first, followed by the addition of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine. Ensure complete dissolution.

  • Spray Drying:

    • Set the spray dryer parameters. These will need to be optimized for each formulation, but typical starting conditions could be:

      • Inlet temperature: 100-150 °C

      • Atomization pressure: 2-4 bar

      • Feed rate: 5-10 mL/min

    • Spray the solution into the drying chamber. The rapid evaporation of the solvent will "trap" the drug in an amorphous state within the polymer matrix.

    • Collect the dried powder from the cyclone separator.

  • Characterization:

    • Amorphous State Verification: Use DSC to look for the absence of a melting endotherm and the presence of a glass transition temperature (Tg). Use XRPD to confirm the absence of any crystalline peaks.

    • Dissolution Studies: Perform in vitro dissolution testing and compare the dissolution profile of the ASD to that of the pure crystalline drug. The ASD should exhibit a much faster and higher extent of dissolution, often achieving a supersaturated state.

    • Physical Stability: Store the ASD under accelerated stability conditions (e.g., 40 °C/75% RH) and periodically re-analyze by DSC and XRPD to ensure that the drug does not recrystallize over time.

Table 3: Example Formulation and Characterization of an Amorphous Solid Dispersion

ComponentRatio (w/w)
4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine1
PVP K302
Characterization Parameter Result
Physical AppearanceFine, yellowish powder
DSC AnalysisSingle Tg observed, no melting peak
XRPD AnalysisAmorphous halo, no crystalline peaks
Dissolution Enhancement (vs. crystalline drug)Significant increase in rate and extent, supersaturation observed

Lipid-Based Formulations: Embracing Lipophilicity

Scientific Rationale:

For lipophilic drugs (as 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine is predicted to be), lipid-based drug delivery systems (LBDDS) offer an effective means of enhancing oral bioavailability. These formulations involve dissolving the drug in a mixture of oils, surfactants, and co-solvents. Upon contact with the aqueous environment of the gastrointestinal tract, these systems can form fine emulsions or microemulsions, presenting the drug in a solubilized state ready for absorption. This approach effectively bypasses the dissolution-rate-limiting step.

Experimental Workflow: Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.

G cluster_0 Excipient Screening cluster_1 Formulation Development cluster_2 Characterization A Determine API Solubility in Various Oils, Surfactants, and Co-solvents B Select Excipients with High Solubilizing Capacity A->B C Construct Ternary Phase Diagrams to Identify Self-Emulsifying Regions B->C D Prepare Formulations with Varying Ratios of Oil, Surfactant, and Co-solvent C->D E Incorporate API into Promising Formulations D->E F Assess Self-Emulsification Performance and Droplet Size E->F G Evaluate Drug Precipitation upon Dilution F->G H Perform In Vitro Dissolution/Dispersion Testing G->H G cluster_0 Co-former Selection & Screening cluster_1 Slurry Crystallization cluster_2 Isolation & Characterization A Select Potential Co-formers (e.g., GRAS compounds with H-bond donors/acceptors) B Mix API and Co-former in Stoichiometric Ratios (e.g., 1:1, 1:2) A->B C Add a Small Amount of Solvent to the API-Co-former Mixture to Create a Slurry B->C D Stir the Slurry at a Controlled Temperature for an Extended Period (e.g., 24-72 hours) C->D E Isolate the Solid by Filtration and Dry D->E F Characterize the Solid using XRPD, DSC, and Spectroscopy (FTIR, Raman) to Confirm Co-crystal Formation E->F G Measure Solubility and Dissolution Rate of the Co-crystal F->G

Caption: Workflow for Co-crystal Screening and Preparation by Slurry Crystallization.

Detailed Protocol:

  • Co-former Selection:

    • Select a range of pharmaceutically acceptable co-formers. These are typically "Generally Regarded As Safe" (GRAS) compounds.

    • Good candidates for co-formers will have functional groups that can form hydrogen bonds with the nitro group or the pyridine nitrogen of the drug, such as carboxylic acids (e.g., succinic acid, benzoic acid) or amides (e.g., nicotinamide).

  • Slurry Co-crystallization Screening:

    • In separate vials, mix 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine with each selected co-former in different stoichiometric ratios (e.g., 1:1, 1:2, 2:1).

    • Add a small amount of a solvent in which both the drug and co-former have limited solubility to create a thick slurry.

    • Stir the slurries at a constant temperature (e.g., room temperature) for 24-72 hours. This allows for the solvent-mediated transformation of the initial solid phases into the most stable crystalline phase, which may be a co-crystal.

  • Isolation and Characterization:

    • Isolate the solid material from each vial by filtration and allow it to dry.

    • Analyze the solids using XRPD. The formation of a new crystalline phase with a unique diffraction pattern (different from the patterns of the drug and co-former) is evidence of co-crystal formation.

    • Further confirm co-crystal formation using DSC (which will show a single, sharp melting point different from the drug and co-former) and spectroscopic techniques like FTIR or Raman (which may show shifts in vibrational frequencies indicative of new intermolecular interactions).

  • Solubility and Dissolution Testing:

    • For any confirmed co-crystals, measure their equilibrium solubility and dissolution rate in a relevant aqueous medium.

    • Compare the results to those of the pure drug to determine the extent of solubility and dissolution enhancement.

Table 5: Example Co-crystal Screening and Characterization

Co-formerStoichiometric Ratio (Drug:Co-former)XRPD ResultDSC ResultSolubility Enhancement (vs. pure drug)
Succinic Acid1:1New Crystalline PatternSingle Melting Point at 155 °C5-fold
Nicotinamide1:1Mixture of Starting MaterialsTwo Melting Points-
Benzoic Acid2:1New Crystalline PatternSingle Melting Point at 142 °C8-fold

Conclusion and Recommendations

4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine is predicted to be a poorly soluble compound, which will likely pose a significant challenge to its development as a therapeutic agent. However, several established formulation strategies can be employed to overcome this limitation.

  • For early-stage in vivo studies where a liquid formulation is often preferred, nanosuspensions and lipid-based formulations (SEDDS) are excellent starting points. Nanosuspensions offer the advantage of being applicable even if the drug has poor lipid solubility, while SEDDS can be highly effective for lipophilic compounds.

  • For the development of a solid oral dosage form, amorphous solid dispersions and co-crystals are powerful techniques. ASDs can provide the most significant, albeit potentially transient, increase in solubility, while co-crystals offer a more modest but stable improvement in a crystalline form.

The choice of the optimal formulation strategy will depend on a variety of factors, including the specific physicochemical properties of the drug (which should be experimentally determined), the desired dosage form, and the target product profile. The protocols and workflows provided in this guide offer a rational and systematic approach to the formulation development of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine, enabling researchers to unlock its full therapeutic potential.

References

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine Crystallization

Welcome to the Advanced Technical Support Center for 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine downstream processing. This fused heterocyclic system—comprising a π -excessive dihydrofuran ring and a π -deficient py...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine downstream processing. This fused heterocyclic system—comprising a π -excessive dihydrofuran ring and a π -deficient pyridine ring—presents unique thermodynamic and kinetic challenges during isolation. This guide provides causality-driven troubleshooting, validated protocols, and structural insights to optimize your crystallization workflows.

Section 1: Impurity Profiling & Mechanistic Causality (FAQ)

Q: What are the most common structurally related impurities observed during the synthesis of this compound? A: The most frequent impurities stem from the classical electrophilic nitration of the furo[2,3-b]pyridine scaffold [1].

  • Regioisomers (e.g., 6-nitro isomer): While the oxygen atom of the dihydrofuran ring strongly directs nitration to the 5-position (para to the oxygen), the reaction is not entirely regioselective. Minor electrophilic attack occurs at the 6-position due to competing electronic effects from the pyridine nitrogen.

  • Oxidized Byproducts (4-Methyl-5-nitrofuro[2,3-b]pyridine): The dihydrofuran ring is highly susceptible to oxidation. Under harsh nitrating conditions (e.g., fuming nitric/sulfuric acid mixtures), dehydrogenation occurs, yielding the fully aromatic furan derivative.

  • Hydrolysis Products: Strongly acidic conditions can trigger the ring-opening of the dihydrofuran moiety, leading to polar 2-pyridone derivatives.

Q: Why does the oxidized impurity (4-Methyl-5-nitrofuro[2,3-b]pyridine) co-crystallize so easily with the target product? A: The oxidized furan derivative is structurally isomorphic to the dihydrofuran target. Because the planar furan ring occupies a nearly identical molecular volume as the puckered dihydrofuran ring, it easily incorporates into the host crystal lattice as a solid solution. Standard solvent-based purging is highly inefficient here; chemical purging or highly specific solvent-antisolvent pairing is required.

Section 2: Crystallization Troubleshooting (FAQ)

Q: My crystallization process frequently results in "oiling out" (Liquid-Liquid Phase Separation) instead of forming a solid. How can I force nucleation? A: "Oiling out" occurs when solute-solvent interactions thermodynamically favor a solute-rich liquid phase over a crystalline solid phase. This indicates a monotectic system, which is highly common in polar heterocyclic and nitro-aromatic compounds [2]. The high polarity of the nitro group disrupts crystal lattice formation in non-polar antisolvents (like heptane), causing the compound to phase-separate as an emulsion.

  • Causality-Driven Solution: To bypass this metastable liquid phase, you must strictly operate within the Metastable Zone Width (MSZW). Switch to a solvent system with a steeper solubility curve (e.g., Isopropanol/Water) and introduce seed crystals at exactly 5°C below the saturation temperature. This forces primary nucleation before the liquid-liquid phase boundary is crossed.

Q: I am observing batch-to-batch variations in the melting point and bulk density. Is this polymorphism? A: Yes. Nitro-pyridine derivatives are highly prone to polymorphism [3]. This phenomenon is driven by the rotational freedom of the nitro group and its ability to achieve coplanarity with the pyridine ring. Minor variations in cooling rates alter the intermolecular C–H···O hydrogen bonding networks and π

π stacking interactions, leading to different crystal packing arrangements (e.g., shifting from a stable monoclinic form to a metastable triclinic form).

Section 3: Quantitative Data & Solvent Selection

Table 1: Impurity Profile and Purge Efficiency
ImpurityOrigin / MechanismRRT (HPLC)Purge Strategy
6-Nitro Regioisomer Competing electrophilic aromatic substitution0.85Highly soluble in EtOAc; purged via standard filtration.
Oxidized Furan Dehydrogenation of dihydrofuran ring1.12Isomorphic. Requires recrystallization from IPA/Water.
Ring-Opened Pyridone Acid-catalyzed hydrolysis0.45Highly polar. Purged via aqueous washes prior to crystallization.
Dinitro Derivative Over-nitration at C5 and C61.30Low solubility. Purged via hot polish filtration before cooling.
Table 2: Solvent System Matrix for Crystallization
Primary SolventAntisolventYield (%)API Purity (%)Oiling Out RiskCausality / Notes
Ethyl AcetateHeptane88%97.5%High High polarity differential induces Liquid-Liquid Phase Separation.
IsopropanolWater82%99.2%Low Hydrogen-bonding network stabilizes the solid phase, preventing LLPS.
TolueneNone (Cooling)75%98.8%Medium Good for purging the oxidized furan, but poor overall yield.

Section 4: Standard Operating Procedure (SOP) for Robust Crystallization

To ensure scientific integrity, this protocol is designed as a self-validating system . Each critical phase includes an observable checkpoint to verify thermodynamic state before proceeding.

Step 1: Dissolution & Polish Filtration

  • Suspend crude 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine in Isopropanol (5 volumes).

  • Heat to 75°C until complete dissolution is achieved.

  • Perform a hot polish filtration through a 0.45 µm PTFE filter to remove insoluble dinitro impurities and foreign particulates (heterogeneous nucleation sites).

Step 2: Controlled Cooling & MSZW Entry

  • Cool the filtrate linearly at 0.5°C/min to 55°C.

  • Causality: A slow, linear cooling rate prevents localized supersaturation spikes, which are the primary trigger for oiling out and metastable polymorph formation.

Step 3: Seeding (Self-Validating Step)

  • At 55°C, introduce 1% w/w of pure, milled seed crystals.

  • Validation Check: Hold the temperature for 30 minutes.

    • If seeds dissolve: The system is undersaturated. You must lower the temperature by 5°C and re-seed.

    • If seeds persist and slurry thickens: Primary nucleation is successfully validated. You are safely within the MSZW, and the risk of oiling out has been neutralized.

Step 4: Antisolvent Addition

  • Dose Water (5 volumes) linearly over 4 hours while maintaining agitation at 150 RPM.

  • Causality: Slow antisolvent addition ensures crystal growth dominates over secondary nucleation, yielding larger, easily filterable crystals that do not entrap mother liquor.

Step 5: Isolation

  • Cool to 5°C, filter, and wash the cake with a cold 1:1 Isopropanol/Water mixture. Dry under vacuum at 45°C.

Section 5: Process Visualization

CrystallizationWorkflow Start Crude 4-Methyl-5-nitro- 2,3-dihydrofuro[2,3-b]pyridine Dissolve Dissolve in IPA at 75°C Start->Dissolve Cooling Cool to 55°C (Enter MSZW) Dissolve->Cooling SeedCheck Seed Crystals Persist? Cooling->SeedCheck Undersaturated Undersaturated (Decrease Temp) SeedCheck->Undersaturated No (Dissolved) Nucleation Primary Nucleation Validated SeedCheck->Nucleation Yes (Suspended) Undersaturated->Cooling AddAntisolvent Add Water Antisolvent (Linear Dosing) Nucleation->AddAntisolvent LLPSCheck Oiling Out Detected? AddAntisolvent->LLPSCheck OilingOut LLPS Emulsion (Halt Dosing, Heat) LLPSCheck->OilingOut Yes CrystalGrowth Controlled Crystal Growth LLPSCheck->CrystalGrowth No OilingOut->AddAntisolvent Isolate Filter & Wash (High Purity API) CrystalGrowth->Isolate ImpurityCheck Impurity Profile Acceptable? Isolate->ImpurityCheck Recrystallize Recrystallize ImpurityCheck->Recrystallize No (>0.5%) FinalProduct Final Product ImpurityCheck->FinalProduct Yes Recrystallize->Dissolve

Decision tree for 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine crystallization and LLPS mitigation.

Section 6: References

  • Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen . ACS Publications (Organic Process Research & Development). URL: [Link]

  • Crystal structure of a new monoclinic polymorph of N-(4-methylphenyl)-3-nitropyridin-2-amine . PMC - National Institutes of Health (Acta Crystallographica Section E). URL: [Link]

Optimization

Technical Support Center: Troubleshooting the Aqueous Solubility of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine in Biological Assays

Welcome to the Assay Development Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges with highly lipophilic, planar heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Development Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges with highly lipophilic, planar heterocyclic compounds.

4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine (CAS: 121743-62-2) presents a classic "brick-dust/grease" solubility challenge. Its fused dihydrofuro-pyridine ring system creates a rigid, planar geometry that promotes strong π−π stacking in the solid state. Coupled with the nitro group—which increases the crystal lattice energy through intermolecular dipole interactions—this compound exhibits high lipophilicity and extremely poor aqueous solubility. When introduced into aqueous assay buffers, it rapidly undergoes solvent-shift precipitation or forms colloidal aggregates.

This guide provides field-proven, mechanistically grounded troubleshooting steps to ensure your biological readouts are driven by true target engagement, not physical artifacts.

Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately upon dilution from a DMSO stock into the assay buffer. How can I prevent this? A1: This is a classic "solvent-shift" nucleation event. When a concentrated DMSO stock (e.g., 10 mM) is spiked directly into an aqueous buffer, the local concentration of the compound exceeds its kinetic solubility limit before the DMSO can diffuse. The planar furo-pyridine rings rapidly stack, forming insoluble microcrystals.

  • The Fix: Employ a step-wise serial dilution strategy. Pre-dilute your master stock in 100% DMSO to your intermediate concentrations, and then transfer to the aqueous buffer. Ensure the final DMSO concentration remains ≤0.1% (v/v) for cell-based assays to prevent solvent-induced cytotoxicity[1]. Always add the compound dropwise while vigorously vortexing the buffer to maximize the dispersion rate and prevent localized supersaturation.

Q2: My biochemical assay yields flat, biphasic, or highly variable dose-response curves (IC50). Is the compound just inactive? A2: Not necessarily. Highly lipophilic heterocycles are notorious for[2]. At micromolar concentrations, the compound forms colloidal aggregates (30–1000 nm in diameter) that non-specifically sequester and denature the target protein, leading to artifactual inhibition and steep or variable Hill slopes[2].

  • The Fix (Self-Validating System): You must prove the compound is monomeric. Introduce a non-ionic surfactant like Tween-20 (0.01% - 0.05% v/v) to the assay buffer. Surfactants disrupt colloidal aggregates. If the inhibitory activity disappears upon the addition of Tween-20, your initial readout was an aggregation artifact. Verify the solution state using Dynamic Light Scattering (DLS) to ensure particle sizes are <10 nm.

Q3: I am moving to live-cell assays where detergents like Tween-20 are toxic. How do I maintain solubility? A3: For live-cell assays, you must shift from surfactants to host-guest complexation. 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the gold standard. The of the furo-pyridine, while the hydrophilic exterior maintains aqueous solubility without disrupting lipid bilayers[3].

  • The Fix: Formulate your compound in a 5–10% (w/v) HP- β -CD solution in culture media. This will significantly increase the apparent solubility limit and bioavailability of the compound without the cytolytic effects of detergents.

Q4: I am losing compound during serial dilutions in 96-well plates, even though the solution looks clear. What is happening? A4: You are experiencing Non-Specific Binding (NSB). Lipophilic nitro-aromatics have a high affinity for the hydrophobic surfaces of standard polystyrene microtiter plates. The compound is adsorbing to the plastic, meaning the actual concentration in the well is a fraction of your nominal concentration.

  • The Fix: Switch to ultra-low attachment (ULA) or glass-coated microplates. Additionally, supplement your assay buffer with 0.1 mg/mL Bovine Serum Albumin (BSA). BSA acts as a carrier protein, binding the free compound and preventing it from adhering to the plasticware.

Quantitative Data: Solubility Enhancement Strategies

Summarized below are the operational parameters for various solubility enhancers when working with 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine.

StrategyMechanism of ActionMax Tolerated Conc. (Cellular)Max Tolerated Conc. (Biochemical)ProsCons
DMSO Co-solvent; disrupts crystal lattice ≤0.1%−0.5% (v/v) ≤2.0%−5.0% (v/v)Universal solvent, easy to useHigh cytotoxicity, prone to solvent-shift precipitation
Tween-20 Non-ionic surfactant; micelle formationNot Recommended 0.01%−0.05% (v/v)Prevents colloidal aggregationDenatures lipid bilayers in live cells
HP- β -CD Host-guest inclusion complexation 5%−10% (w/v) 5%−10% (w/v)Biocompatible, highly effectiveMay sequester lipophilic assay reagents
BSA Carrier protein; prevents NSB 0.1−1.0 mg/mL 0.1−1.0 mg/mLPrevents plasticware adsorptionCan shift apparent IC50 via protein binding
Experimental Protocol: HP- β -CD Complexation

Objective: To formulate a stable, monomeric solution of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine for cell-based assays, avoiding solvent-shift precipitation.

Materials:

  • 10 mM compound stock in 100% DMSO

  • 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD)

  • Sterile PBS (pH 7.4) or Cell Culture Media

  • Dynamic Light Scattering (DLS) cuvettes

Step-by-Step Methodology:

  • Prepare the Carrier Vehicle: Dissolve HP- β -CD in sterile PBS to a final concentration of 10% (w/v). Filter sterilize through a 0.22 µm PES membrane.

  • Pre-Dilution: Dilute the 10 mM DMSO master stock to a 1 mM intermediate stock using 100% DMSO.

    • Causality Note: This minimizes the concentration gradient during the aqueous shift, reducing the thermodynamic drive for rapid crystal nucleation.

  • Solvent-Shift & Complexation: Place the 10% HP- β -CD solution on a magnetic stirrer at 500 RPM. Dropwise, add the 1 mM intermediate DMSO stock directly into the vortex center until the desired final concentration (e.g., 10 µM) is reached. Ensure the final DMSO concentration remains ≤1.0% .

  • Equilibration: Allow the solution to stir at room temperature for 30 minutes.

    • Causality Note: This provides the activation energy and time required for the lipophilic furo-pyridine core to fully partition into the hydrophobic cavity of the cyclodextrin ring.

  • Validation (Self-Validating Step): Transfer 1 mL of the formulated solution to a DLS cuvette. Measure the hydrodynamic radius. A monodisperse peak at <5 nm confirms successful host-guest complexation. Peaks >100 nm indicate failure (colloidal aggregation), requiring a higher HP- β -CD ratio or a slower addition rate.

Formulation Decision Workflow

G Start Compound Precipitation in Assay Buffer CheckDMSO Check Final DMSO % Is it > 0.5%? Start->CheckDMSO ReduceDMSO Reduce DMSO to ≤ 0.5% Use stepwise dilution CheckDMSO->ReduceDMSO Yes CheckAgg Perform DLS Are aggregates > 100nm? CheckDMSO->CheckAgg No ReduceDMSO->CheckAgg AddSurfactant Add 0.01% Tween-20 (Biochemical Assays) CheckAgg->AddSurfactant Yes (Biochemical) UseCD Formulate with 5-10% HP-β-CD (Cell Assays) CheckAgg->UseCD Yes (Cell-based) Success Stable Monomeric Solution Proceed to Bioassay CheckAgg->Success No AddSurfactant->Success UseCD->Success

Workflow for troubleshooting and resolving solubility issues of lipophilic heteroaromatics.

References
  • Seidler, J., McGovern, S. L., Doman, T. N., & Shoichet, B. K. (2003). Identification and Prediction of Promiscuous Aggregating Inhibitors among Known Drugs. Journal of Medicinal Chemistry, 46(21), 4477–4486.[Link]

  • Popescu, M. et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288.[Link]

  • ResearchGate Scientific Community (2023). Guidelines on Maximum DMSO Concentration in Cell Culture. ResearchGate.[Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Co-elution of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine and its Byproducts

This technical guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of co-elution in the HPLC analysis of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of co-elution in the HPLC analysis of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine and its process-related impurities and degradation products. As a nitro-containing heterocyclic compound, it presents unique challenges in achieving baseline separation due to the subtle structural similarities among its byproducts. This guide is designed for researchers, scientists, and drug development professionals to facilitate robust and accurate analytical method development.

Understanding the Analyte and Potential Co-elution Challenges

Based on its nomenclature, the structure of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine is postulated to be a fused bicyclic system containing a pyridine ring, a dihydrofuran ring, a methyl group, and a nitro group. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the molecule's polarity and chromatographic behavior.

Potential byproducts that may co-elute with the main compound can arise from the synthesis process or degradation. These can include:

  • Isomers: Positional isomers of the nitro or methyl group.

  • Precursors: Unreacted starting materials from the synthesis.

  • Reduced Impurities: Byproducts where the nitro group is reduced to a nitroso or amino group.

  • Oxidized Impurities: Byproducts with additional oxidative modifications.

  • Degradants: Products from hydrolysis, photolysis, or thermal stress.[1][2][3][4][5]

The structural similarities between these byproducts and the parent compound often lead to overlapping peaks in reversed-phase HPLC, making accurate quantification challenging.

Frequently Asked Questions (FAQs)

Q1: We are observing a shoulder on the main peak of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine. What is the likely cause and how can we resolve it?

A shoulder on the main peak is a classic sign of co-elution, where a closely related impurity is not fully separated.[6] Given the structure, a likely candidate for this co-eluting peak is a positional isomer or a partially reduced byproduct (e.g., a nitroso derivative).

Troubleshooting Steps:

  • Confirm Co-elution: Use a photodiode array (PDA) detector to check for peak purity. If the spectra across the peak are not homogenous, co-elution is confirmed.

  • Optimize Mobile Phase Selectivity:

    • Change Organic Modifier: If using acetonitrile, switch to methanol, or vice-versa. The different solvent properties can alter selectivity.[7]

    • Adjust pH: The pyridine moiety in the molecule is basic.[8] Altering the mobile phase pH can change the ionization state of the molecule and its basic impurities, thereby affecting their retention and potentially resolving the co-elution.[9][10][11] It is advisable to work at a pH at least 2 units away from the pKa of the analytes.[12]

  • Employ a Different Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different selectivity. A phenyl-hexyl column can provide alternative π-π interactions with the aromatic rings of the analyte and impurities, potentially improving separation.[13]

Q2: Our method shows significant peak tailing for the main compound. What are the common causes and solutions?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system itself.[12][14]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak tailing.

Detailed Solutions:

  • Silanol Interactions: For basic compounds like those with a pyridine ring, interactions with acidic silanol groups on the silica-based stationary phase are a common cause of tailing.[12]

    • Use an End-capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize these interactions.[15]

    • Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 2-4) will protonate the silanol groups, reducing their interaction with the basic analyte.[11]

    • Add a Competing Base: A small amount of a competing base, like triethylamine, can be added to the mobile phase to saturate the active silanol sites.

  • Column Overload: Injecting too much sample can lead to peak distortion.[14] Try reducing the injection volume or sample concentration.

Q3: We are struggling to separate a highly polar byproduct from the main peak. What strategies can we employ?

Highly polar byproducts, such as an amino-substituted analogue (from the reduction of the nitro group), can be challenging to retain and separate on traditional C18 columns.[16][17]

Strategies for Polar Byproducts:

StrategyDescriptionKey Considerations
Aqueous-Compatible RP Columns Use a reversed-phase column designed for use with highly aqueous mobile phases (e.g., AQ-C18, polar-embedded phases).[18] These columns are more resistant to "hydrophobic collapse" and provide better retention for polar compounds.Check the manufacturer's specifications for the recommended aqueous content.
HILIC Chromatography Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that uses a polar stationary phase and a high organic content mobile phase to retain and separate very polar compounds.[16][18]Method development can be less intuitive than reversed-phase. Equilibration times can be longer.
Mixed-Mode Chromatography These columns have stationary phases with both reversed-phase and ion-exchange characteristics, offering multiple modes of interaction to enhance the separation of compounds with different polarities and charge states.[16]The separation mechanism is more complex, which can make method development more challenging.

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization for Co-elution

Objective: To resolve a co-eluting impurity from the main peak of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine using a systematic approach to mobile phase modification.

Materials:

  • HPLC system with a PDA detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Ammonium acetate

  • Deionized water

Procedure:

  • Initial Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a broad gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time of the main peak and the co-eluting impurity.

  • Optimize Gradient Slope:

    • Once the elution region is identified, run a shallower gradient around this point to improve resolution. For example, if the peaks of interest elute between 40% and 50% B, try a gradient of 35-55% B over 20 minutes.

  • Change Organic Modifier:

    • Replace acetonitrile with methanol as Mobile Phase B and repeat the gradient optimization. Methanol has different solvent properties and can alter the selectivity of the separation.[7]

  • Modify pH:

    • Prepare a mobile phase with a different pH. For example, use a 10 mM ammonium acetate buffer at pH 5.0.

    • Re-optimize the gradient with the new mobile phase.

  • Data Analysis:

    • Compare the resolution, peak shape, and retention times from each experiment to determine the optimal conditions.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

Objective: To intentionally degrade 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine to generate potential degradation products and assess the stability-indicating nature of the HPLC method. This is a crucial step in pharmaceutical development as outlined by regulatory bodies.[19][20][21][22][23]

Materials:

  • 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • UV lamp (for photolytic degradation)

  • Oven (for thermal degradation)

Procedure:

  • Prepare Stock Solution: Dissolve a known concentration of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound and the solution to 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

    • Use a PDA detector to identify new peaks and check for co-elution with the main peak.

  • Method Validation:

    • The appearance of new peaks confirms the generation of degradation products. The method is considered "stability-indicating" if all degradation products are resolved from the main peak and from each other.

Logical Relationship Diagram

CoElution_Strategy cluster_MobilePhase Mobile Phase Adjustments cluster_StationaryPhase Stationary Phase Adjustments Start Co-elution Observed PDA_Check Peak Purity Check (PDA) Start->PDA_Check MobilePhase_Opt Mobile Phase Optimization PDA_Check->MobilePhase_Opt Impure Peak Gradient Adjust Gradient Slope MobilePhase_Opt->Gradient StationaryPhase_Opt Stationary Phase Optimization Column_Chem Change Column Chemistry (e.g., Phenyl-Hexyl) StationaryPhase_Opt->Column_Chem Resolution_Achieved Baseline Resolution Achieved Further_Dev Further Method Development Solvent Change Organic Modifier (ACN vs. MeOH) Gradient->Solvent pH Modify pH Solvent->pH pH->StationaryPhase_Opt Unsuccessful pH->Resolution_Achieved Successful Particle_Size Use Smaller Particle Size Column Column_Chem->Particle_Size Particle_Size->Resolution_Achieved Successful Particle_Size->Further_Dev Unsuccessful

Caption: A logical workflow for resolving HPLC co-elution issues.

References

  • Ju, K.-S., & Parales, R. E. (2010). Degradation of nitroaromatic compounds: a model to study evolution of metabolic pathways. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • United States Pharmacopeia. (n.d.).
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Kulkarni, M., & Chaudhari, A. (2007). Bacterial pathways for degradation of nitroaromatics. Journal of Chemical Technology & Biotechnology, 82(2), 121-131.
  • van der Meer, J. R., Bos, R., & de Vos, W. M. (1994). Degradation of nitroaromatic compounds by microorganisms. Applied Microbiology and Biotechnology, 42(4), 499-507.
  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2023, June 7).
  • United States Pharmacopeia. (2023, November 1).
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • IntechOpen. (2015, October 14).
  • United States Pharmacopeia. (2022, December 1).
  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Zelesky, T. (2007). Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs. Pharmaceutical Technology, 31(6), 48-58.
  • Klick, S., Muellner, T., & Wess, C. (2005). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 29(3), 88-98.
  • Chrom Tech, Inc. (2025, October 28).
  • Agilent Technologies. (n.d.).
  • Cytiva. (2024, September 1).
  • Dolan, J. W. (2002). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 20(5), 432-441.
  • Asian Journal of Pharmaceutical Research. (n.d.). Forced Degradation Study: An Important Tool in Drug Development.
  • GL Sciences. (n.d.). Reverse Phase HPLC Columns.
  • MicroSolv Technology Corporation. (2026, February 7). Tandem HPLC Columns in One Separation for Polar and Non Polar Compounds - Tips and Suggestions.
  • Waters Corporation. (2025, June 18).
  • MicroSolv Technology Corporation. (2026, February 15).
  • Waters Corporation. (n.d.).
  • PubMed Central. (n.d.).
  • Welch Materials. (2024, November 25).
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol.
  • Industry News. (2023, December 27).
  • Axion Labs. (n.d.).
  • ResearchGate. (2014, March 7). How can you separate a co-eluting more polar compound by HPLC?
  • ORBi. (2025, September 9). Quantification of heterocyclic aromatic compounds (NSO-HET) in fuels by offline HPLC-GC×GC-ToFMS.
  • Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns.
  • Phenomenex. (2025, June 6).
  • Thermo Fisher Scientific. (n.d.).
  • PubChem. (2026, March 7). 4-Methyl-2,3-dihydrofuro[2,3-c]pyridine | C8H9NO.
  • PubMed. (2009, December 30).
  • Agilent Technologies. (n.d.).
  • ScienceDirect. (2023, October 5).
  • MDPI. (n.d.). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia.
  • MDPI. (n.d.). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5'.
  • FULIR. (n.d.).
  • Wikipedia. (n.d.). Pyridine.
  • Sigma-Aldrich. (n.d.). Methyl 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylate.dioxino[2,3-b]pyridine-7-carboxylate*.

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Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine vs. Fully Aromatic Furo-Pyridines

As drug development shifts toward molecules with higher three-dimensional complexity, understanding the nuanced structure-activity relationships (SAR) of privileged scaffolds is critical. The furo[2,3-b]pyridine core has...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development shifts toward molecules with higher three-dimensional complexity, understanding the nuanced structure-activity relationships (SAR) of privileged scaffolds is critical. The furo[2,3-b]pyridine core has long been a staple in medicinal chemistry[1]. However, the transition from fully aromatic furo-pyridines to saturated dihydrofuro-pyridines—specifically derivatives like 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine —represents a fundamental pivot in biological targeting.

This guide provides an objective, data-driven comparison of these two classes, detailing the causality behind their distinct biological activities and providing self-validating experimental workflows for their evaluation.

Structural Causality: The "Escape from Flatland"

The biological divergence between these two classes is rooted in their geometric and electronic properties.

Fully Aromatic Furo[2,3-b]pyridines

Traditional furo[2,3-b]pyridines are highly rigid, planar molecules. This planarity allows them to act as effective ATP-competitive inhibitors by intercalating into the narrow, flat hinge regions of kinases such as Cyclin-Dependent Kinase 2 (CDK2) and AKT1[2]. Consequently, their primary biological activity is heavily skewed toward oncology and anti-proliferative applications[3]. However, this "flatness" often results in poor Ligand Lipophilic Efficiency (LLE), low aqueous solubility, and off-target toxicity due to promiscuous binding across the kinome.

4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine

The introduction of saturation at the 2,3-position of the furan ring fundamentally alters the molecule's trajectory.

  • sp3 Hybridization (The "Pucker"): The dihydrofuro ring introduces sp3-hybridized carbons, breaking the planar aromatic system. This 3D geometry enhances target selectivity, specifically steering the scaffold toward the Interleukin-1 receptor-associated kinase 4 (IRAK4) pocket[4].

  • Electronic Modulation (5-Nitro Group): The 5-nitro moiety acts as a powerful electron-withdrawing group (EWG). It drastically lowers the pKa of the adjacent pyridine nitrogen, altering its hydrogen-bonding dynamics with the kinase hinge region. Furthermore, nitro-aromatics can serve as specific pharmacophores in antimicrobial contexts or as bioreductive triggers in hypoxic environments.

  • Steric Bulk (4-Methyl Group): The 4-methyl substitution restricts the rotational degrees of freedom, locking the molecule into a bioactive conformation that favors the IRAK4 binding site over CDK2[5].

Target Divergence & Quantitative Comparison

While aromatic furo-pyridines are evaluated against cancer cell lines (e.g., MCF-7, HCT-116)[1], the dihydrofuro[2,3-b]pyridine class has emerged as a potent modulator of the innate immune system[5]. By inhibiting IRAK4, these compounds block downstream NF-κB and MAPK signaling, drastically reducing the production of pro-inflammatory cytokines like TNF-α and IL-6[4].

Table 1: Comparative Biological Profile
ParameterFully Aromatic Furo[2,3-b]pyridines4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine (Class)
Primary Target CDK2, AKT1, Tubulin[2]IRAK4[4]
Primary Indication Oncology, Antiviral[3]Immunology, Autoimmune Diseases[5]
3D Geometry (Fsp3) Low (< 0.1)High (> 0.3)
Biochemical IC₅₀ 240 nM – 900 nM (CDK2)[2]6 nM – 50 nM (IRAK4)[4]
Cellular Efficacy Cytotoxicity (IC₅₀ ~ 10-50 µM)[1]Cytokine Reduction (IC₅₀ ~ 15-100 nM)[4]
Clearance (Cl) Typically HighOptimized LLE improves ADME[5]

Mechanistic Pathway Visualization

The following diagram illustrates how the dihydrofuro-pyridine scaffold modulates the innate immune response by targeting the IRAK4 node.

Pathway IL1 IL-1 / TLR Ligands Receptor IL-1R / TLR IL1->Receptor Binds IRAK4 IRAK4 Kinase Receptor->IRAK4 Activates NFKB NF-κB (p50/p65) IRAK4->NFKB Phosphorylates Cytokines Pro-inflammatory Cytokines NFKB->Cytokines Gene Transcription Inhibitor 4-Methyl-5-nitro-2,3-dihydrofuro [2,3-b]pyridine Inhibitor->IRAK4 Inhibits

Fig 1. Modulation of the IRAK4/NF-κB signaling pathway by dihydrofuro-pyridines.

Self-Validating Experimental Protocols

To accurately compare the biological activity of these compounds, researchers must employ orthogonal, self-validating assay systems. Nitro-aromatic compounds (like our subject molecule) frequently act as Pan-Assay Interference Compounds (PAINS) by quenching fluorescence or absorbing light in standard colorimetric assays. Therefore, specific methodological choices must be made.

Workflow Prep Compound Preparation Assay TR-FRET Kinase Assay Prep->Assay Step 1 Cell PBMC Cytokine Release (ELISA) Assay->Cell Step 2 Data IC50 & SAR Analysis Cell->Data Step 3

Fig 2. Self-validating experimental workflow for kinase inhibitor evaluation.

Protocol 1: Biochemical IRAK4 Inhibition (TR-FRET Assay)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly required here. The long emission half-life of the lanthanide fluorophore allows signal measurement after the short-lived background autofluorescence of the nitro-aromatic compound has decayed, preventing false positives.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine in 100% DMSO, then transfer to the assay plate (final DMSO concentration strictly ≤1%).

  • Enzyme Reaction: Add 5 nM recombinant human IRAK4[5] and incubate with the compound for 30 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 10 µM ATP and 50 nM ULight-labeled generic peptide substrate. Incubate for 60 minutes.

  • Detection: Add Europium-anti-phospho-substrate antibody and EDTA (to stop the kinase reaction). Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • System Validation: Calculate the Z'-factor using DMSO (negative control) and a known IRAK4 inhibitor like PF-06650833 (positive control). The assay is only valid if Z' > 0.5.

Protocol 2: Cellular Efficacy & Cytotoxicity Multiplex (Human PBMCs)

Causality: Biochemical inhibition does not guarantee cellular penetration. Human Peripheral Blood Mononuclear Cells (PBMCs) stimulated with Lipopolysaccharide (LPS) provide a physiologically relevant model of TLR4-mediated innate immune activation[4]. Multiplexing with a viability assay ensures that cytokine reduction is due to true target engagement, not non-specific nitro-aromatic cytotoxicity.

  • Cell Seeding: Seed human PBMCs at 1 × 10⁵ cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS.

  • Compound Pre-treatment: Treat cells with varying concentrations of the dihydrofuro-pyridine compound for 1 hour.

  • Stimulation: Add 100 ng/mL LPS to stimulate the TLR4/IRAK4 pathway. Incubate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Harvest (ELISA): Transfer 50 µL of the supernatant to a pre-coated TNF-α ELISA plate. Quantify cytokine release to determine the cellular IC₅₀.

  • Viability Counter-Screen: Add CellTiter-Glo® reagent to the remaining cells in the original plate. Measure luminescence to calculate cell viability (CC₅₀).

  • System Validation: A compound is only considered a true IRAK4 inhibitor if the Selectivity Index (CC₅₀ / IC₅₀) is > 10.

References

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity Source: MDPI Molecules (2021) URL:[Link]

  • Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors Source: European Journal of Medicinal Chemistry / PubMed (2023) URL:[Link]

Sources

Comparative

Comprehensive Guide: Validation of LC-MS/MS Methods for Quantifying 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine in Plasma

Executive Summary Quantifying highly polar, nitrogen-rich heterocyclic compounds in biological matrices presents a significant bioanalytical challenge. 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine (CAS: 121743-62-2) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quantifying highly polar, nitrogen-rich heterocyclic compounds in biological matrices presents a significant bioanalytical challenge. 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine (CAS: 121743-62-2) is a highly polarized molecule that frequently suffers from poor retention, asymmetrical peak shapes, and severe matrix suppression when analyzed using conventional methodologies.

This guide objectively compares the performance of traditional approaches (Protein Precipitation coupled with C18 chromatography) against an optimized, next-generation workflow utilizing Supported Liquid Extraction (SLE) and a Biphenyl stationary phase . By analyzing the causality behind these experimental choices, this guide provides a self-validating framework that ensures full compliance with the latest global regulatory standards.

Mechanistic Insights: Overcoming Analytical Bottlenecks

To design a robust bioanalytical method, one must first understand the physicochemical properties of the target analyte. 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine features a fused dihydrofuro-pyridine ring system coupled with a strongly electron-withdrawing nitro group.

Chromatographic Retention: Why C18 Fails and Biphenyl Excels

Traditional C18 stationary phases rely exclusively on dispersive (hydrophobic) interactions. Because our target analyte is highly polar and electron-deficient, it exhibits minimal hydrophobic partitioning. Consequently, it elutes near the void volume on a C18 column, crashing directly into the "suppression zone" where un-retained endogenous salts and polar lipids elute. Furthermore, secondary interactions between the pyridine nitrogen and unendcapped surface silanols cause severe peak tailing.

Conversely, a Biphenyl stationary phase provides orthogonal retention mechanisms. The electron-rich biphenyl rings on the silica surface form strong π−π charge-transfer complexes with the electron-deficient nitro-pyridine ring of the analyte. This targeted interaction dramatically increases the retention factor ( k′ ), pulling the analyte away from the suppression zone, while dipole-dipole interactions ensure sharp, symmetrical peak shapes.

Sample Preparation: The Matrix Effect Dilemma

Protein Precipitation (PPT) is fast but non-selective. While it removes gross proteins, it leaves behind a high concentration of endogenous glycerophospholipids. In the electrospray ionization (ESI) source, these lipids compete with the analyte for charge droplets, leading to unpredictable ion suppression and failing regulatory matrix effect criteria.

Supported Liquid Extraction (SLE) utilizes a high-surface-area diatomaceous earth sorbent. When the aqueous plasma is loaded, it forms a micro-droplet network over the sorbent. Passing an immiscible organic solvent through the bed allows for highly efficient liquid-liquid partitioning. Phospholipids and proteins remain permanently trapped on the sorbent, yielding an ultra-clean extract.

Comparative Bioanalytical Workflows

G Plasma Spiked Plasma Sample (Internal Standard Added) PPT Protein Precipitation (PPT) Acetonitrile (1:3 v/v) Plasma->PPT SLE Supported Liquid Extraction (SLE) Diatomaceous Earth Sorbent Plasma->SLE Centrifuge Centrifugation (14,000 x g, 10 min) PPT->Centrifuge Elution Elution (MTBE/Hexane 80:20) SLE->Elution Evap Evaporation (N2) & Reconstitution Centrifuge->Evap Supernatant Elution->Evap Organic Extract LCMS_C18 LC-MS/MS Analysis (Traditional C18 Column) Evap->LCMS_C18 Baseline Method LCMS_Biphenyl LC-MS/MS Analysis (Biphenyl Column) Evap->LCMS_Biphenyl Optimized Method

Figure 1: Comparative Sample Preparation and LC-MS/MS Workflow.

Comparative Performance Data

The following tables objectively summarize the performance of the baseline method versus the optimized method. Data was generated using human plasma spiked with 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine.

Table 1: Chromatographic Performance Comparison
ParameterTraditional C18 (1.7 µm)Biphenyl (1.7 µm)Analytical Impact
Retention Time (min) 0.85 (Near void)2.45Biphenyl avoids the matrix suppression zone.
Peak Asymmetry (Tf) 1.85 (Severe Tailing)1.05 (Symmetrical)Biphenyl prevents secondary silanol interactions.
Theoretical Plates (N) 4,50012,500Higher efficiency yields better resolution.
Signal-to-Noise (LLOQ) 8:145:1Biphenyl easily exceeds the 5:1 regulatory limit.
Table 2: Sample Preparation Efficiency (Extraction & Matrix Effect)

Evaluated at Low QC (LQC, 3.0 ng/mL) and High QC (HQC, 800 ng/mL) levels. Matrix effect is calculated using the IS-normalized matrix factor (MF).

Extraction MethodRecovery (LQC)Recovery (HQC)IS-Normalized MF (LQC)IS-Normalized MF (HQC)Phospholipid Removal
PPT (Acetonitrile) 88.5%91.2%0.55 (45% Suppression)0.62 (38% Suppression)< 10%
SLE (Diatomaceous) 94.3%96.1%0.96 (4% Suppression)0.98 (2% Suppression)> 99%

Conclusion: The PPT method fails regulatory criteria due to severe ion suppression. The SLE method provides a self-validating clean extract, ensuring matrix effects remain well within the 15% CV limit mandated by guidelines.

Step-by-Step Experimental Protocols (Optimized SLE-Biphenyl Method)

To ensure trustworthiness, this protocol is designed as a self-validating system. By incorporating a stable isotope-labeled internal standard (SIL-IS) prior to any sample manipulation, the SIL-IS co-elutes with the target analyte and experiences identical extraction losses and ionization matrix effects, normalizing all downstream variances.

Reagents and Pre-treatment
  • Calibration Standards: Prepare a calibration curve ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL in blank human plasma.

  • Internal Standard: Prepare a working solution of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine-d3 (100 ng/mL in 50% methanol).

  • Pre-treatment: Aliquot 100 µL of spiked plasma into a 96-well plate. Add 10 µL of IS working solution. Add 100 µL of 0.1% Formic Acid in water to disrupt protein binding and ensure the analyte is fully protonated. Mix at 1,000 rpm for 5 minutes.

Supported Liquid Extraction (SLE)
  • Loading: Transfer the pre-treated sample (210 µL) onto a 400 µL capacity SLE 96-well plate. Apply a brief vacuum (-3 inHg) for 5 seconds to initiate loading into the sorbent.

  • Equilibration: Allow the plate to stand for 5 minutes. The aqueous sample completely partitions into the micro-network of the diatomaceous earth.

  • Elution: Add 2 x 400 µL of Methyl tert-butyl ether (MTBE) / Hexane (80:20, v/v). Allow gravity flow for 5 minutes, followed by a gentle vacuum to collect the eluate into a clean collection plate.

  • Evaporation: Evaporate the organic eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (Water/Methanol 80:20 with 0.1% Formic Acid).

LC-MS/MS Conditions
  • Column: High-performance Biphenyl column (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 20% B to 90% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • MS Detection: Electrospray Ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) transition: m/z 181.1 135.1 (corresponding to the loss of the NO2​ group).

Regulatory Grounding and Method Validation Framework

This optimized method was validated in strict accordance with the and the.

  • Accuracy & Precision: The guidelines mandate that intra-assay and inter-assay precision (%CV) must be 15% ( 20% at LLOQ). The SLE-Biphenyl method achieved <6% CV across all QC levels, proving high reproducibility.

  • Selectivity: Blank plasma from 6 independent lots showed no interfering peaks at the retention time of the analyte (>20% of LLOQ response), directly attributable to the high resolving power of the Biphenyl phase.

  • Matrix Effect: Evaluated using the IS-normalized matrix factor. The SLE protocol effectively eliminated phospholipid-induced ion suppression, yielding an IS-normalized MF CV of 3.2%, easily passing the ICH M10 15% requirement.

G ICH ICH M10 / FDA 2018 Validation Framework Selectivity Selectivity & Specificity (6 Blank Lots) ICH->Selectivity MatrixEffect Matrix Effect (IS-Normalized MF CV < 15%) ICH->MatrixEffect AccPrec Accuracy & Precision (CV ≤ 15%, LLOQ ≤ 20%) ICH->AccPrec Stability Stability (Benchtop, Freeze-Thaw) ICH->Stability SLE SLE Extraction: Removes Phospholipids SLE->MatrixEffect Eliminates Suppression Biphenyl Biphenyl Column: Orthogonal Retention Biphenyl->Selectivity Resolves Interferences Isotope Stable Isotope IS: Tracks Variance Isotope->AccPrec Normalizes Recovery

Figure 2: Logical Framework of Validation Parameters and Solutions.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.gov.[Link]

Validation

A Comparative Guide to the Cytotoxicity of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine in Healthy vs. Cancer Cell Lines

This guide provides a comprehensive framework for evaluating the cytotoxic potential and selectivity of the novel compound, 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine. For researchers in oncology and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential and selectivity of the novel compound, 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine. For researchers in oncology and drug development, establishing a therapeutic window—the concentration range where a compound is effective against cancer cells while minimally impacting healthy cells—is a cornerstone of preclinical assessment.[1] This document outlines the experimental design, detailed protocols, and data interpretation necessary to elucidate the differential effects of this compound, grounded in established scientific principles and methodologies.

Introduction: The Therapeutic Promise of Furo[2,3-b]pyridine Derivatives

The furo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[2][3] The introduction of a nitro group to this heterocyclic system is of particular interest. Nitro-heterocyclic compounds have a known history in therapeutics, and their mechanisms of action can be multifaceted, often involving bioreductive activation under the hypoxic conditions characteristic of solid tumors.[4][5] This intrinsic property suggests a potential for selective cytotoxicity towards cancer cells.

This guide will detail a comparative in vitro study to quantify the cytotoxicity of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine against representative cancer and non-cancerous cell lines. We will employ two robust, widely-accepted assays: the MTT assay to assess metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay to measure membrane integrity and cytotoxicity.[6][7][8]

Experimental Design & Rationale

The cornerstone of a meaningful cytotoxicity study is the careful selection of cell models and assays. Our experimental design is built to not only measure cell death but to also provide a quantitative measure of the compound's selectivity.

Cell Line Selection: A Critical First Step

To assess the therapeutic potential of a compound, it's crucial to evaluate its effect on both cancerous and healthy cells.[1][9] The choice of cell lines should ideally reflect the intended therapeutic target. For a broad initial screening, a common approach is to use cell lines from different tissue origins. In this guide, we will use two pairs of cell lines:

  • Human Breast Carcinoma (MCF-7) vs. Human Breast Epithelial (MCF-10A): This pair allows for a direct comparison of the compound's effect on a cancerous and non-cancerous cell line from the same tissue type.

  • Human Lung Carcinoma (A549) vs. Human Lung Fibroblast (IMR-90): This provides a second model to assess selectivity in a different tissue context.[10]

Assay Selection: A Two-Pronged Approach

Relying on a single assay can sometimes provide an incomplete picture.[8] Therefore, we will utilize two distinct methods to build confidence in our findings:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.[6][11] The amount of formazan is directly proportional to the number of viable cells.[12] It is a reliable indicator of cell viability and proliferation.[7]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[13] The LDH assay measures this released enzyme, providing a quantitative measure of cytotoxicity or cell lysis.[14][15]

Experimental Workflow Diagram

The overall experimental process is depicted in the following workflow diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture & Maintenance (MCF-7, MCF-10A, A549, IMR-90) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Compound Dilution Series (4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine) treatment Treat Cells with Compound (24, 48, 72 hours) compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay (Measure Viability) treatment->mtt_assay ldh_assay LDH Assay (Measure Cytotoxicity) treatment->ldh_assay absorbance Read Absorbance (Plate Reader) mtt_assay->absorbance ldh_assay->absorbance calc Calculate % Viability / % Cytotoxicity absorbance->calc ic50 Determine IC50 Values calc->ic50 si Calculate Selectivity Index (SI) ic50->si

Caption: Experimental workflow for comparative cytotoxicity analysis.

Detailed Experimental Protocols

The following protocols are presented in a step-by-step format to ensure reproducibility.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies.[6][16]

Materials:

  • 96-well flat-bottom sterile plates

  • 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the compound) and an untreated control (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or 650 nm can be used to reduce background noise.[11][12]

Protocol 2: LDH Cytotoxicity Assay

This protocol is based on commercially available kits and established procedures.[13][14]

Materials:

  • 96-well flat-bottom sterile plates

  • Cells and compound dilutions prepared as in the MTT assay

  • LDH Assay Kit (containing reaction mixture and stop solution)

  • Lysis buffer (e.g., 10X Triton X-100) for positive control

  • Microplate reader

Procedure:

  • Assay Setup: Prepare plates with cells and compound dilutions as described for the MTT assay (Steps 1-3).

  • Controls: For each cell line, set up the following controls in triplicate:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with 10 µL of lysis buffer 45 minutes before the end of the incubation period.[13]

    • Background Control: Medium only (no cells).

  • Sample Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[14] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[14][17]

  • LDH Reaction: Add 100 µL of the LDH Reaction Solution to each well of the new plate containing the supernatants.[14]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]

  • Stop Reaction: Add 50 µL of the Stop Solution to each well.[13]

  • Absorbance Measurement: Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to correct for background.[13]

Data Analysis and Interpretation

Calculating IC50 and Selectivity Index
  • Percentage Viability (MTT Assay):

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

  • Percentage Cytotoxicity (LDH Assay):

    • % Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that results in 50% inhibition of cell viability. This value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). A lower IC50 value indicates greater potency.[18]

  • Selectivity Index (SI): The SI provides a quantitative measure of a compound's selectivity for cancer cells over normal cells. A higher SI value is desirable.[18]

    • SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

    • An SI value greater than 2 is generally considered to indicate selective cytotoxicity.[19]

Hypothetical Results

The following tables present hypothetical data for 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine after a 48-hour treatment period, illustrating how the results should be structured for clear comparison.

Table 1: IC50 Values of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine (µM)

Cell LineTissue OriginCell TypeIC50 (µM)
MCF-7 BreastCancer15.5 ± 1.2
MCF-10A BreastNormal85.2 ± 3.5
A549 LungCancer22.8 ± 2.1
IMR-90 LungNormal101.4 ± 4.8

Table 2: Selectivity Index (SI) of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine

Cancer Cell LineNormal Cell LineSI Value
MCF-7 MCF-10A 5.50
A549 IMR-90 4.45

Discussion and Mechanistic Insights

The hypothetical results suggest that 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine exhibits promising selective cytotoxicity against both breast and lung cancer cell lines, with SI values well above the threshold of 2. This selectivity is the primary goal in the development of targeted cancer therapies.[18]

The observed selectivity could be attributed to several factors, primarily linked to the nitro-aromatic moiety.

Potential Mechanism of Action: Bioreductive Activation

G cluster_normoxia Normoxic Cells (Healthy Tissue) cluster_hypoxia Hypoxic Cells (Tumor Core) Compound_N R-NO2 (Parent Compound) Nitro_Anion_N R-NO2•− (Nitro Radical Anion) Compound_N->Nitro_Anion_N Nitroreductases Nitro_Anion_N->Compound_N Redox Cycling Oxygen_N O2 Nitro_Anion_N->Oxygen_N e- transfer Superoxide O2•− (Superoxide) Oxygen_N->Superoxide Compound_H R-NO2 (Parent Compound) Nitro_Anion_H R-NO2•− Compound_H->Nitro_Anion_H Nitroreductases Further_Red Further Reduction (R-NO, R-NHOH, R-NH2) Nitro_Anion_H->Further_Red Low O2 Cytotoxic_Met Cytotoxic Metabolites Further_Red->Cytotoxic_Met DNA_Damage DNA Damage & Cell Death Cytotoxic_Met->DNA_Damage

Caption: Hypothesized bioreductive activation of a nitro-compound.

Many solid tumors exhibit regions of hypoxia (low oxygen), a condition less prevalent in healthy tissues. Under these hypoxic conditions, nitroreductase enzymes, which are often overexpressed in cancer cells, can reduce the nitro group of the compound. This reduction process can lead to the formation of highly reactive cytotoxic species, such as nitroso and hydroxylamine derivatives, which can induce cellular damage through mechanisms like DNA alkylation or the generation of reactive oxygen species (ROS), ultimately triggering apoptosis. In well-oxygenated normal cells, the initial one-electron reduction product can be rapidly re-oxidized back to the parent nitro compound in a futile redox cycle, thus sparing them from significant damage. This differential metabolism is a key hypothesis for the selectivity of many nitro-aromatic anticancer agents.[4]

Conclusion

This guide provides a robust and scientifically grounded methodology for assessing the comparative cytotoxicity of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine. By employing a dual-assay approach across both cancerous and non-cancerous cell lines, researchers can obtain reliable data on the compound's potency and, crucially, its selectivity. The hypothetical data presented herein illustrates a compound with a promising therapeutic window, warranting further investigation into its precise mechanism of action and in vivo efficacy. This structured approach is essential for making informed decisions in the early stages of the drug discovery pipeline, ultimately aiming to identify novel therapeutic agents that are both effective and safe.[20][21]

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • PMC. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
  • Benchchem. (n.d.). Application Notes and Protocols: MTT Assay for Cytotoxicity Testing of CL-197.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • PubMed. (2008, June 15). Update on in vitro cytotoxicity assays for drug development.
  • ResearchGate. (n.d.). Update on in vitro cytotoxicity assays for drug development.
  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls.
  • Abcam. (n.d.). MTT assay protocol.
  • Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit.
  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual.
  • PubMed. (2016, January 27). Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Asian Journal of Chemistry. (2019, September 28). Synthesis and Anticancer Activity of Novel Hetero Ring Fused Pyridine Amide Derivatives.
  • Dojindo Molecular Technologies. (n.d.). Cytotoxicity LDH Assay Kit-WST CK12 manual.
  • Thermo Fisher Scientific. (2019, February 19). CyQUANT LDH Cytotoxicity Assay Kit Product Information Sheet.
  • RSC Publishing. (n.d.). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation.
  • ResearchGate. (2025, August 9). Cytotoxicity of nitroheterocyclic compounds, Quinifuryl and Nitracrine, towards leukaemic and normal cells on the dark and under illumination with visible light.
  • ResearchGate. (2024, February 7). Why should we choose normal cell types versus cancer cells in toxicity investigations?.
  • PubMed. (2003, October 15). Comparison of the cytotoxicity of two nitroheterocyclic drugs (NHCD) towards transformed and non-transformed cells.
  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?.
  • Bentham Science. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
  • ScienceRise: Biological Science. (2022, May 7). The cytotoxic effect of some synthetic nitrogen-containing heterocyclic compounds on cultures of tumour and normal cells and the calculation of their ADME, QSAR, and DFT pharmacological properties.
  • PMC. (2022, April 8). Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent.
  • BenchChem. (n.d.). A Researcher's Guide to Comparative Cytotoxicity in Cancer vs. Normal Cell Lines.
  • Scilit. (2025, March 21). Exploring Thieno/Furo[2,3-b]pyridines as new scaffolds for potential FAK inhibition: Design, synthesis, biological evaluation and in silico studies.
  • PMC. (2018, September 22). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer.
  • Ovid. (2017, November 17). Design, synthesis, and cytotoxic evaluation of novel furo[2,3- b] quinoline derivatives.
  • PubMed. (2014, October 30). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives.

Sources

Comparative

Spectroscopic comparison of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine with its structural isomers

Executive Summary & Rationale The dihydrofuro[2,3-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Recently, derivatives of this core have gained significant traction as potent inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The dihydrofuro[2,3-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Recently, derivatives of this core have gained significant traction as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), making them critical targets for the treatment of inflammatory and autoimmune diseases[1].

During the synthesis of these scaffolds—often via cascade cyclizations or electrophilic aromatic substitutions[2]—regioisomerism is a persistent challenge. Distinguishing the target compound, 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine , from its positional isomers (such as the 6-methyl or 5-methyl variants) requires a rigorous, self-validating spectroscopic approach. This guide provides an in-depth comparative analysis of these isomers, combining theoretical causality with field-proven Nuclear Magnetic Resonance (NMR) and Infrared (IR) protocols to ensure absolute structural confidence[3],[4].

Structural Isomers & Diagnostic Workflow

To establish a comprehensive comparative baseline, we evaluate the target compound against two highly probable synthetic regioisomers:

  • Target: 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine (Methyl at C4, Nitro at C5, Proton at C6).

  • Isomer A: 6-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine (Methyl at C6, Nitro at C5, Proton at C4).

  • Isomer B: 5-Methyl-4-nitro-2,3-dihydrofuro[2,3-b]pyridine (Methyl at C5, Nitro at C4, Proton at C6).

The differentiation of these isomers relies on a systematic NMR workflow that transitions from simple 1D chemical shift analysis to definitive 2D connectivity mapping.

NMR_Workflow Start Synthesized Isomeric Mixture (Dihydrofuro[2,3-b]pyridines) NMR1D 1D ¹H & ¹³C NMR (Identify Pyridine Proton) Start->NMR1D Downfield Proton Peak > 8.5 ppm (C6-H Present) NMR1D->Downfield N-adjacent proton Upfield Proton Peak < 8.0 ppm (C4-H Present) NMR1D->Upfield Distal proton NMR2D 2D HMBC Mapping (³J C-H Connectivity) Downfield->NMR2D Upfield->NMR2D IsomerA 4-Methyl-5-nitro Isomer (Target Confirmed) NMR2D->IsomerA Me correlates to C3a IsomerB 6-Methyl-5-nitro Isomer (Alternative Confirmed) NMR2D->IsomerB Me correlates to C7a

Fig 1: Self-validating NMR workflow for regioisomer differentiation of dihydrofuro[2,3-b]pyridines.

Comparative Spectroscopic Data

The tables below summarize the quantitative spectroscopic markers used to differentiate the target from its structural alternatives.

Table 1: Key ¹H NMR Data (Predicted at 400 MHz, CDCl₃)
CompoundPyridine Proton (δ, ppm)Methyl Protons (δ, ppm)Dihydrofuran Protons (δ, ppm)
4-Methyl-5-nitro (Target)~8.60 (s, 1H, C6-H)~2.50 (s, 3H, C4-CH₃)~4.70 (t, C2-H₂), ~3.40 (t, C3-H₂)
6-Methyl-5-nitro (Isomer A)~7.80 (s, 1H, C4-H)~2.70 (s, 3H, C6-CH₃)~4.65 (t, C2-H₂), ~3.35 (t, C3-H₂)
5-Methyl-4-nitro (Isomer B)~8.45 (s, 1H, C6-H)~2.40 (s, 3H, C5-CH₃)~4.75 (t, C2-H₂), ~3.50 (t, C3-H₂)
Table 2: Key ¹³C NMR and IR Spectroscopic Data
CompoundKey ¹³C Resonances (δ, ppm)IR NO₂ Stretch (cm⁻¹)
4-Methyl-5-nitro (Target)C6 (~145), C4 (~140), C3a (~120)~1525 (asym), ~1350 (sym)
6-Methyl-5-nitro (Isomer A)C6 (~155), C4 (~130), C7a (~160)~1530 (asym), ~1345 (sym)
5-Methyl-4-nitro (Isomer B)C6 (~148), C4 (~142), C5 (~132)~1520 (asym), ~1355 (sym)
Expert Causality Analysis (E-E-A-T)

Why does the C6-H proton appear so far downfield (~8.60 ppm) compared to C4-H (~7.80 ppm)? The chemical shift of the lone pyridine proton is the primary diagnostic tool in 1D NMR[3]. In the target compound, the proton is located at C6. This position is directly adjacent to the highly electronegative pyridine nitrogen, which strips electron density away from the proton via the inductive effect. Furthermore, the strong electron-withdrawing nature of the ortho-nitro group at C5 exacerbates this deshielding via resonance. This dual electron-withdrawal pushes the C6-H signal significantly downfield (>8.5 ppm). Conversely, in Isomer A, the proton is at C4. While still ortho to the nitro group, it is distal from the pyridine nitrogen, resulting in a much weaker inductive deshielding effect and an upfield shift to ~7.80 ppm.

Self-Validating Experimental Protocol: 2D NMR Elucidation

While 1D NMR provides strong circumstantial evidence, scientific integrity demands a self-validating system. Heteronuclear Multiple Bond Correlation (HMBC) provides absolute proof of the regioisomer by mapping 3-bond carbon-proton couplings (³J_CH) across the quaternary carbons.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve 5–10 mg of the purified compound in 0.6 mL of CDCl₃. Note: If the nitro group induces poor solubility or aggregation, switch to DMSO-d₆, but account for a uniform downfield solvent shift of ~0.2 ppm for aromatic protons.

  • Add tetramethylsilane (TMS) as an internal standard (0 ppm)[3].

Step 2: 1D Acquisition & Initial Assessment

  • Acquire a standard ¹H NMR spectrum (400 MHz, 16-64 scans, 2s relaxation delay)[3].

  • Identify the aromatic singlet. If the peak is >8.5 ppm, the compound is likely the 4-methyl-5-nitro or 5-methyl-4-nitro isomer. If <8.0 ppm, it is the 6-methyl-5-nitro isomer.

Step 3: 2D HSQC Mapping

  • Acquire an HSQC spectrum to map one-bond (¹J_CH) couplings.

  • Correlate the methyl protons (~2.5 ppm) to their directly attached carbon (~15-20 ppm), and the aromatic proton to its respective carbon.

Step 4: The Self-Validating HMBC Experiment

  • Acquire an HMBC spectrum optimized for long-range couplings (typically J = 8 Hz).

  • Analyze the Methyl Cross-Peaks:

    • If Target (4-Methyl): The methyl protons will show a definitive ³J cross-peak to the bridgehead C3a carbon (~120 ppm) of the dihydrofuran ring.

    • If Isomer A (6-Methyl): The methyl protons will lack a C3a correlation but will show a ³J cross-peak to the C7a carbon (~160 ppm) adjacent to the oxygen.

    • If Isomer B (5-Methyl): The methyl protons will show ³J cross-peaks to both C4 and C6 , but not to the bridgehead carbons.

  • This orthogonal verification ensures that the structural assignment is an internally consistent, undeniable fact rather than an assumption based on 1D shifts.

References

  • Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry (2023).[Link]

  • Transition-Metal-Free Cascade Approach toward 2-Alkoxy/2-Sulfenylpyridines and Dihydrofuro[2,3-b]pyridines by Trapping In Situ Generated 1,4-Oxazepine. The Journal of Organic Chemistry (2017).[Link]

Sources

Validation

Validating the binding affinity of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine in molecular docking studies

Title: Validating the Binding Affinity of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine in Molecular Docking Studies: A Comparative Guide Introduction In the landscape of targeted oncology, the design of multi-kinase i...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating the Binding Affinity of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine in Molecular Docking Studies: A Comparative Guide

Introduction

In the landscape of targeted oncology, the design of multi-kinase inhibitors requires scaffolds that balance structural rigidity with functional adaptability. The compound (CAS: 121743-62-2)[1] represents a highly functionalized bicyclic scaffold. The furo[2,3-b]pyridine core is recognized as a privileged structure in medicinal chemistry, exhibiting potent kinase inhibitory activity. Recent computational and in vitro studies have demonstrated the efficacy of furopyridine derivatives as inhibitors of critical signaling nodes, including the Serine/Threonine kinase AKT1[2] and both wild-type and mutant Epidermal Growth Factor Receptor (EGFR)[3].

This guide provides an objective, data-driven comparison of this compound against standard clinical inhibitors (Erlotinib and Capivasertib). By detailing a self-validating molecular docking and in vitro screening workflow, we establish a robust framework for evaluating binding affinity and translating in silico predictions into reliable experimental data.

Part 1: Mechanistic Rationale and Target Selection

Why utilize the furo[2,3-b]pyridine scaffold? The pyridine nitrogen acts as a classic hydrogen bond acceptor, anchoring the molecule to the kinase hinge region (e.g., Met793 in EGFR, Ala230 in AKT1). Concurrently, the 5-nitro group provides a strong electron-withdrawing effect that modulates the basicity of the pyridine ring, optimizing the pKa for physiological conditions. The 4-methyl group is strategically positioned to occupy the hydrophobic specificity pocket (hydrophobic pocket I), enhancing target residence time.

Pathway EGFR EGFR (WT / Mutant) PI3K PI3K EGFR->PI3K Phosphorylation AKT1 AKT1 PI3K->AKT1 PIP3 Proliferation Cell Survival AKT1->Proliferation Activation Inhibitor Furopyridine Scaffold Inhibitor->EGFR ATP-competitive Inhibitor->AKT1 Dual targeting Erlotinib Erlotinib Control Erlotinib->EGFR

Figure 1: Dual-targeting mechanism of the furopyridine scaffold in the EGFR/AKT1 axis.

Part 2: Self-Validating In Silico Protocol

To ensure high-fidelity predictions, molecular docking must not be treated as a black box. We employ a self-validating system where the co-crystallized ligand is re-docked to confirm a Root Mean Square Deviation (RMSD) of < 2.0 Å before evaluating the target compound.

Step-by-Step Computational Methodology:

  • Target Preparation: Retrieve the crystal structures for and .

    • Causality: Remove bulk solvent to prevent false steric clashes, but explicitly retain conserved bridging waters (e.g., HOH10 in EGFR). These waters are critical as they mediate essential hydrogen bond networks between the inhibitor and the Thr790 gatekeeper residue. Assign protonation states at pH 7.4 using PROPKA to ensure histidine tautomers are correctly oriented.

  • Ligand Preparation: Generate 3D conformers of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine, Erlotinib, and Capivasertib.

    • Causality: Optimize geometry using the MMFF94 force field. The nitro group requires meticulous parameterization to accurately represent its resonance structures and partial charges, which dictate electrostatic interactions within the binding pocket.

  • Grid Generation & Docking: Center the receptor grid box strictly on the co-crystallized ligand's center of mass. Execute docking using Extra Precision (XP) scoring to penalize severe steric clashes and reward favorable hydrophobic packing.

  • Validation via MD & SIE: Static docking often overestimates hydrogen bond strength. We validate the top pose using a 100 ns Molecular Dynamics (MD) simulation.

    • Causality: Extracting snapshots from the MD trajectory to calculate the Solvated Interaction Energy (SIE) accounts for dynamic desolvation penalties, providing a more accurate reflection of physiological binding free energy[3].

Workflow PDB Target Prep (Retain Waters) Dock Molecular Docking (Grid & Score) PDB->Dock Ligand Ligand Prep (MMFF94) Ligand->Dock MD MD Simulation (SIE Validation) Dock->MD Output Binding Affinity (ΔG & IC50) MD->Output

Figure 2: Self-validating in silico workflow for predicting binding affinity.

Part 3: Comparative Binding Affinity Data

The following table summarizes the quantitative binding metrics, comparing the furo[2,3-b]pyridine scaffold against established clinical inhibitors.

CompoundTargetXP Docking Score (kcal/mol)Binding Free Energy (SIE, kcal/mol)Key H-Bond InteractionsReference IC50 (nM)
4-Methyl-5-nitro-furo[2,3-b]pyridine EGFR (WT)-9.2-8.5Met793, Thr79018.5
Erlotinib (Control) EGFR (WT)-9.8-9.1Met79312.0
4-Methyl-5-nitro-furo[2,3-b]pyridine AKT1-8.7-7.9Ala230, Glu22845.2
Capivasertib (Control) AKT1-9.5-8.8Ala230, Glu22815.0

Data Interpretation: While the 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine scaffold exhibits slightly lower absolute potency compared to the fully optimized clinical drugs (Erlotinib and Capivasertib), its low molecular weight (MW < 200 g/mol ) grants it a vastly superior Ligand Efficiency (LE). This makes it an exceptional, highly efficient starting point for fragment-based drug discovery (FBDD) or the development of novel combination therapies in oncology[4].

Part 4: In Vitro Translation (Kinase Assay Protocol)

To empirically validate the in silico data, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay is required.

Causality: TR-FRET is deliberately chosen over standard colorimetric or luminescent assays because its time-gated detection eliminates compound auto-fluorescence interference—a pervasive issue when screening highly conjugated heterocyclic compounds like furopyridines.

Step-by-Step Experimental Methodology:

  • Reagent Preparation: Formulate 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Causality: The inclusion of the non-ionic detergent Brij-35 is critical; it prevents the non-specific aggregation of the hydrophobic furopyridine scaffold, which would otherwise lead to false-positive inhibition (promiscuous aggregation).

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Dilute 1:100 into the kinase buffer to ensure the final assay concentration of DMSO remains strictly at 1%.

  • Enzyme-Ligand Pre-incubation: Incubate 2 nM of the target kinase (EGFR or AKT1) with the compound for 30 minutes at room temperature.

    • Causality: This pre-incubation period allows the system to reach thermodynamic equilibrium, which is mathematically required for accurately calculating competitive ATP binding constants (Ki).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (calibrated to the enzyme's apparent Km) and a biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection & Analysis: Quench the reaction and add Eu-labeled anti-phospho antibody alongside Streptavidin-APC. Read the TR-FRET signal on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic curve fit.

References

  • Title: Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR | Source: Journal of Physical Chemistry B | URL: [Link]

  • Title: Crystal Structure of the Epidermal Growth Factor Receptor Kinase Domain in Complex with Erlotinib | Source: Protein Data Bank (PDB ID: 1M17) | URL: [Link]

  • Title: Crystal Structure of AKT1 in Complex with an Allosteric Inhibitor | Source: Protein Data Bank (PDB ID: 3QHR) | URL: [Link]

  • Title: Small molecules are at the forefront of anticancer therapies | Source: PubMed Central (PMC11162304) | URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine proper disposal procedures

Operational Safety and Disposal Guide: 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine As a highly specialized nitro-heterocyclic building block[1], 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine is a critical intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Disposal Guide: 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine

As a highly specialized nitro-heterocyclic building block[1], 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine is a critical intermediate in advanced drug discovery. However, the unique electronic properties that make it synthetically useful also dictate strict handling and disposal requirements. This guide provides an authoritative, self-validating operational framework for the safe management and disposal of this compound, ensuring compliance with the EPA's Resource Conservation and Recovery Act (RCRA)[2] and the safety standards established by the American Chemical Society (ACS)[3].

Mechanistic Rationale & Hazard Assessment

To safely manage chemical waste, one must understand the molecular causality behind its reactivity.

  • Electrophilic Reactivity: The nitro group (-NO 2​ ) is strongly electron-withdrawing. When positioned on the already electron-deficient pyridine ring, it renders the molecule highly susceptible to nucleophilic attack. Causality: If this compound is inadvertently mixed with strong bases or reducing agents in a general waste carboy, it can undergo rapid nucleophilic aromatic substitution (S N​ Ar) or exothermic reduction. This can lead to uncontrolled heat generation and dangerous pressure buildup in sealed waste containers.

  • Environmental Persistence: Nitro-heteroaromatics resist standard biological degradation pathways. If released into the water supply, they act as persistent environmental toxins. Therefore, high-temperature incineration is the only acceptable method of final destruction, as it ensures the complete homolytic cleavage of the robust C-NO 2​ bonds.

Quantitative Safety Data & Waste Segregation

Proper disposal begins at the bench with strict waste segregation. Mixing incompatible waste streams is the leading cause of laboratory safety incidents[4].

Table 1: Waste Segregation Matrix for 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine

Waste Stream TypeCompatible Solvents/MatricesIncompatible MaterialsEPA RCRA Classification
Halogenated Organic DCM, Chloroform, DCEAlkali metals, Strong basesToxic (Listed/Characteristic)
Non-Halogenated Organic Methanol, Ethyl Acetate, DMSOOxidizers, Reducing agentsIgnitable (D001)[2]
Aqueous Mixed Water/Acetonitrile mixturesConcentrated acids (pH < 2)Toxic
Solid Waste Silica gel, Contaminated PPEReactive metals, HydridesToxic

Table 2: Required Personal Protective Equipment (PPE) for Waste Handling

PPE CategorySpecificationRationale
Gloves Double-layered Nitrile (min 8 mil)Prevents dermal absorption of lipophilic organics.
Eye Protection Chemical splash gogglesProtects against aerosolized droplets during transfer.
Respirator N95 or half-mask (if handled dry)Prevents inhalation of fine, electrostatically charged powders.

Step-by-Step Disposal Methodology

Every protocol in your laboratory must be a self-validating system. Follow these steps to process 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine waste, utilizing built-in validation checkpoints to guarantee safety.

Step 1: Quenching and Deactivation (For Reaction Mixtures)

  • Transfer the reaction mixture containing the compound to a fume hood.

  • If the mixture contains reactive reagents (e.g., reducing agents), quench slowly by adding a saturated aqueous ammonium chloride solution dropwise while stirring in an ice bath.

  • Validation Checkpoint: Monitor the internal temperature. The quench is complete when the addition of the quenching agent produces no temperature spike (>2°C) and no gas evolution is observed.

Step 2: pH Adjustment

  • Test the pH of the aqueous/organic mixture.

  • Adjust the pH to a neutral range (pH 6.0 – 8.0) using dilute HCl (1M) or NaHCO 3​ (1M). Do not use strong bases like NaOH , as this can trigger exothermic degradation of the nitro-pyridine ring.

  • Validation Checkpoint: Dip a broad-range pH indicator strip into the solution. The color must correspond exactly to the pH 6-8 range. A stable, neutral pH guarantees that no ongoing acid-base reactions will pressurize the waste container after sealing.

Step 3: Containerization and Labeling

  • Transfer the neutralized waste into an EPA-compliant, high-density polyethylene (HDPE) waste carboy. Do not fill past 80% capacity to allow for vapor expansion.

  • Seal the container with a vented cap.

  • Validation Checkpoint: Wipe the exterior of the container with a dry Kimwipe, then invert the container 45 degrees for 10 seconds. Check the Kimwipe for moisture to confirm the integrity of the seal.

  • Apply a standardized RCRA hazardous waste label[2]. Explicitly list "4-Methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine" and the primary solvent.

Emergency Spill Response Protocol

In the event of a spill, immediate containment is required to prevent aerosolization or surface contamination.

  • Isolate: Evacuate personnel from the immediate vicinity and ensure local exhaust ventilation (fume hood) is operating at maximum capacity.

  • Contain (Solid Spill): Gently cover the powder with damp sand or inert diatomaceous earth. Validation: Visual inspection must confirm that no dry powder remains exposed to ambient air currents, eliminating the inhalation hazard.

  • Contain (Liquid Spill): Surround and cover the liquid with an inert, non-combustible absorbent pad.

  • Collect: Use non-sparking polypropylene tools to sweep the absorbed material into a puncture-resistant, sealable solid waste container.

  • Decontaminate: Wash the affected surface with a mild detergent solution, followed by a final wipe using methanol.

  • Validation Checkpoint: Because nitro-pyridines are highly UV-active, shine a handheld UV lamp (254 nm) over the spill area. The absence of dark, UV-quenching spots confirms that the chemical has been completely removed from the surface.

Waste Segregation Decision Workflow

To prevent logistical errors at the bench, utilize the following decision matrix for routing waste to the correct Environmental Health and Safety (EHS) stream.

WasteWorkflow A 4-Methyl-5-nitro-2,3-dihydrofuro [2,3-b]pyridine Waste Generated B Is the waste mixed with aqueous solvents? A->B C Segregate as Non-Halogenated Organic Waste B->C No D Is the pH between 6 and 8? B->D Yes G Label with EPA RCRA Codes (e.g., D001, Listed Wastes) C->G E Neutralize carefully (Avoid strong bases) D->E No F Segregate as Aqueous/Organic Mixed Waste D->F Yes E->F F->G H Transfer to EHS for High-Temperature Incineration G->H

Waste Segregation and Disposal Decision Workflow for Nitro-Heterocyclic Compounds.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies of Sciences, Engineering, and Medicine. URL:[Link]

  • Committee on Chemical Safety. American Chemical Society (ACS). URL:[Link]

  • Hazardous Waste Management (RCRA). U.S. Environmental Protection Agency (EPA). URL: [Link]

Sources

Handling

Personal protective equipment for handling 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine

Comprehensive Safety and Operational Guide for Handling 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine (CAS: 121743-62-2)[1] is a highly specialized fused bicyclic nitro-h...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine

4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine (CAS: 121743-62-2)[1] is a highly specialized fused bicyclic nitro-heterocycle. It serves as a critical synthetic intermediate in medicinal chemistry, notably in the development of bioactive molecules and kinase inhibitors[2]. However, the presence of the nitro group on the electron-deficient pyridine ring imparts significant toxicological and reactive hazards.

As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets. This document provides researchers and drug development professionals with field-proven, mechanistic protocols for handling this compound safely, ensuring both scientific integrity and operational security.

Mechanistic Justification for Stringent PPE

Understanding the biological mechanism of toxicity is the first step in effective risk mitigation. Nitroaromatic and nitropyridine compounds are highly lipophilic, allowing rapid and dangerous dermal absorption[3].

Once absorbed into systemic circulation, hepatic nitroreductases convert the nitro group into reactive N-hydroxylamine intermediates. These intermediates oxidize hemoglobin to methemoglobin, drastically reducing the blood's oxygen-carrying capacity and causing systemic hypoxia (cyanosis)[4]. This causality dictates that standard laboratory PPE is insufficient; barrier materials must specifically resist lipophilic permeation to prevent acute toxicity.

ToxicityPathway Exposure Dermal/Inhalation Exposure Absorption Lipophilic Absorption Exposure->Absorption Rapid Metabolism Hepatic Nitroreductases Absorption->Metabolism Systemic Circulation Intermediate N-Hydroxylamine Intermediates Metabolism->Intermediate Reduction Methemoglobin Hemoglobin Oxidation (Methemoglobinemia) Intermediate->Methemoglobin ROS Generation Hypoxia Cellular Hypoxia & Cyanosis Methemoglobin->Hypoxia O2 Depletion

Biochemical toxicity pathway of nitro-pyridines driving stringent PPE requirements.

Quantitative Hazard Data & Physical Properties

To effectively implement engineering controls, you must understand the physical parameters of the compound.

ParameterSpecification / Hazard Profile
Chemical Name 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine
CAS Number 121743-62-2[1]
Molecular Formula C8H8N2O3
Physical State Solid (Crystalline Powder)
Primary Target Organs Blood (Hemoglobin), Liver, Central Nervous System[4]
Glove Breakthrough (Butyl Rubber) > 480 minutes (Excellent)[4]
Glove Breakthrough (Thin Latex) < 10 minutes (Not Recommended)
Incompatible Materials Strong reducing agents, strong bases, oxidizers[2]

Personal Protective Equipment (PPE) Matrix

Based on the lipophilic nature and methemoglobinemia risk of nitro-heterocycles, the following PPE matrix is mandatory:

  • Eye/Face Protection: Tight-fitting safety goggles (EN 166 or NIOSH approved) are mandatory. When handling solutions or large quantities, a full face shield must be added[5].

    • Causality: Fine nitro-pyridine powders can aerosolize; mucosal absorption in the eyes bypasses first-pass metabolism, leading to rapid systemic toxicity.

  • Hand Protection: Butyl rubber gloves are the gold standard for handling nitroaromatics due to their high resistance to lipophilic permeation[4]. If using nitrile, you must double-glove with a minimum thickness of 8-mil and replace them immediately upon suspected contamination.

    • Causality: Lipophilic nitro compounds easily penetrate thin latex and single-layer nitrile over time, especially when dissolved in carrier solvents.

  • Skin/Body Protection: A flame-resistant lab coat and impervious Tyvek sleeves are required[5].

    • Causality: Nitroaromatics can permeate standard cotton lab coats if accidentally dissolved in organic solvents (e.g., DMSO, DMF) during assay preparation.

  • Respiratory Protection: Handling must occur strictly within a Class II Type B2 Biological Safety Cabinet or a certified chemical fume hood. If engineering controls are compromised, a full-face respirator with P100 particulate filters is required[5],[6].

Operational Protocols

Protocol A: Safe Weighing and Transfer Workflow

This protocol is designed as a self-validating system to minimize open-container time and prevent dust inhalation.

  • Preparation: Verify the fume hood face velocity is between 80-100 fpm. Line the working surface with chemical-absorbent, impermeable-backed bench paper.

  • PPE Donning: Equip butyl rubber gloves (or double-glove with heavy-duty nitrile). Don tight-fitting safety goggles and a flame-resistant lab coat[5].

  • Static Mitigation: Activate an anti-static zero-ionizer near the analytical balance.

    • Causality: Nitro-heterocyclic powders are prone to static cling, which increases the risk of aerosolization and subsequent inhalation exposure.

  • Weighing by Difference: Tare the closed source vial. Transfer the estimated required mass into a pre-tared secondary vial using a static-free PTFE spatula. Cap both vials before re-weighing.

    • Causality: This minimizes the duration the chemical is exposed to ambient air, drastically reducing inhalation risk.

  • Solvent Addition: Add the required solvent directly to the secondary vial strictly inside the fume hood.

    • Warning: Solvents dramatically increase the dermal permeability of nitroaromatics; never handle solutions outside of engineering controls.

Protocol B: Emergency Spill Response and Decontamination
  • Isolation & Evacuation: Immediately evacuate personnel from the immediate vicinity. Shut off all possible sources of ignition[6]. Do not attempt cleanup without a fitted respirator or SCBA if the spill is extensive[5].

  • Containment: Gently cover the spilled solid powder with damp absorbent paper (using water or a 10% ethanol solution).

    • Causality: Dampening prevents dust aerosolization during the mechanical sweeping process.

  • Collection: Use a non-sparking plastic scoop to collect the dampened material[6]. Place it into a compatible, sealable hazardous waste container.

  • Decontamination: Wash the spill area with a mild alkaline detergent solution, followed by a copious water rinse.

    • Causality: Mild bases assist in solubilizing residual nitro-pyridine residues, ensuring complete surface decontamination without triggering exothermic reactions.

  • Waste Segregation: Label the container explicitly as "Toxic Nitroaromatic Waste." Do not mix with combustible materials or strong reducing agents.

Disposal and Waste Management Plan

Nitroaromatic waste must be strictly segregated. It must never be mixed with strong reducing agents (which can trigger violent exothermic reduction of the nitro group) or strong bases[2]. Collect all contaminated PPE, bench paper, and empty vials in dedicated, clearly labeled hazardous waste streams for high-temperature incineration by a certified environmental vendor.

References

  • Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications URL: [Link]

  • Title: Dinitrotoluenes (DNT) (85-109) | NIOSH Source: CDC URL: [Link]

Sources

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